molecular formula C21H42BrNO9 B12414575 Br-PEG7-NHBoc

Br-PEG7-NHBoc

Cat. No.: B12414575
M. Wt: 532.5 g/mol
InChI Key: FBQYPPKKINKHSO-UHFFFAOYSA-N
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Description

Br-PEG7-NHBoc, also known as Boc-NH-PEG7-Br, is a high-purity heterobifunctional polyethylene glycol (PEG) reagent featuring a bromide (Br) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This structure is critical for facile, multi-step bioconjugation and linker applications in medicinal chemistry and chemical biology. The bromide terminus acts as a good leaving group for nucleophilic substitution reactions, enabling reliable alkylation of thiols, amines, or carboxylic acids to form stable ether or ester linkages. The Boc-protected amine on the opposite end provides a robust, inert handle that can be readily deprotected under mild acidic conditions to reveal a primary amine, which can then be conjugated to carboxylic acids, activated esters, or other electrophiles. The intermediate PEG7 spacer, consisting of seven ethylene oxide units, offers a long, flexible, and hydrophilic chain that increases solubility, reduces aggregation, and minimizes steric hindrance in the resulting conjugates. A primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a crucial linker to connect an E3 ligase-binding ligand to a protein-of-interest (POI)-targeting moiety. The length and flexibility of the PEG7 chain are often essential for facilitating the productive ternary complex formation necessary for targeted protein degradation. Beyond PROTACs, this reagent is widely used in the development of Antibody-Drug Conjugates (ADCs), peptide modification, and the creation of functionalized surfaces and materials for biosensing and drug delivery systems. The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H42BrNO9

Molecular Weight

532.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H42BrNO9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19H2,1-3H3,(H,23,24)

InChI Key

FBQYPPKKINKHSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Br-PEG7-NHBoc: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Bromo-Polyethylene Glycol (7 units)-tert-Butyloxycarbonyl-Amine (Br-PEG7-NHBoc). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development due to its utility in covalently linking biomolecules.

Core Structure and Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a terminal bromine atom and a tert-Butyloxycarbonyl (Boc) protected amine group at opposite ends of a seven-unit PEG chain. The bromine serves as a reactive site for nucleophilic substitution, enabling conjugation to thiol-containing molecules such as cysteine residues in proteins. The Boc-protected amine provides a stable, unreactive terminus that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

The PEG linker itself imparts favorable physicochemical properties, including increased hydrophilicity and biocompatibility, to the conjugated molecule. This can enhance the solubility and stability of the resulting bioconjugate and reduce its immunogenicity.

Chemical Structure:

Br-(CH₂CH₂O)₇-NH-Boc

Physicochemical Data

Quantitative data for this compound and its closely related analogues are summarized below for comparative analysis. The data for this compound are calculated based on its chemical structure.

PropertyBr-PEG1-NHBoc[1][2]tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (Br-PEG2-NHBoc)[3][4][5]tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate (Br-PEG3-NHBoc)This compound (Calculated)
Molecular Formula C₉H₁₈BrNO₃C₁₁H₂₂BrNO₄C₁₃H₂₆BrNO₅C₁₉H₃₈BrNO₈
Molecular Weight 268.15 g/mol 312.2 g/mol 356.25 g/mol 488.4 g/mol
CAS Number 164332-88-1165963-71-329974540Not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available N-Boc-PEG7-alcohol. The following is a representative protocol:

Materials:

  • N-Boc-PEG7-alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Lithium bromide (LiBr)

  • Dichloromethane (DCM)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation of N-Boc-PEG7-alcohol:

    • Dissolve N-Boc-PEG7-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Bromination of the Mesylated Intermediate:

    • Dissolve the crude mesylated intermediate in acetone.

    • Add lithium bromide (5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • After the reaction is complete, remove the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development

This compound is a versatile heterobifunctional linker primarily used in the development of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.

The key advantages of using this compound in this context are:

  • Controlled Conjugation: The orthogonal reactive ends allow for a step-wise and controlled conjugation process.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can enhance the solubility and stability of the ADC, leading to a longer circulation half-life.

  • Reduced Immunogenicity: The PEG moiety can shield the ADC from the immune system, reducing the potential for an immune response.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Drug Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation cluster_4 Step 5: Purification & Analysis Antibody Monoclonal Antibody (mAb) Thiolated_mAb Thiolated mAb (mAb-SH) Antibody->Thiolated_mAb Reduction of disulfide bonds ADC Antibody-Drug Conjugate (ADC) Thiolated_mAb->ADC Thiol-Maleimide Coupling (if linker is modified) or other coupling chemistry Br_PEG7_NHBoc This compound Boc_PEG7_Drug Boc-NH-PEG7-Drug Br_PEG7_NHBoc->Boc_PEG7_Drug Nucleophilic Substitution Drug Cytotoxic Drug with Nucleophile (e.g., -NH2) Drug->Boc_PEG7_Drug Deprotected_Linker_Drug H2N-PEG7-Drug Boc_PEG7_Drug->Deprotected_Linker_Drug Acidic Deprotection Deprotected_Linker_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Analysis Analysis Purified_ADC->Analysis Characterization (e.g., Mass Spec, HPLC)

Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.

In a common variation of the above workflow for thiol-reactive linkers, the bromo group of this compound would be reacted with a thiol-containing drug, or the amine would be modified to a maleimide group after deprotection to react with the thiolated antibody. The flexibility of the functional groups allows for various conjugation strategies depending on the drug and antibody chemistry.

References

An In-depth Technical Guide to Br-PEG7-NHBoc: Chemical Properties, Solubility, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and key applications of Br-PEG7-NHBoc, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate, is a polyethylene glycol (PEG) derivative that features a terminal bromide group and a Boc-protected amine, separated by a seven-unit PEG chain.[1] This structure provides a versatile tool for covalently linking different molecular entities. The bromide serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[2][3][4]

PropertyValueSource
Chemical Name tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate[1]
CAS Number 2688072-18-4
Molecular Formula C21H42BrNO9
Molecular Weight 532.5 g/mol (approx.)
Physical Appearance Solid Powder
Purity ≥98%

Solubility Profile

While quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural components and data available for analogous compounds. The hydrophilic PEG chain enhances solubility in aqueous media, a key feature for biological applications. The presence of the t-Boc group and the overall structure suggest solubility in various organic solvents.

Based on data for similar N-Boc-PEG-bromide compounds, this compound is expected to be soluble in the following solvents:

Solvent ClassificationSolventInferred SolubilitySource (Analogous Compounds)
Polar Aprotic Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Ketone AcetoneSoluble

It is recommended to perform specific solubility tests for precise concentrations required in experimental setups.

Core Applications in Drug Development

This compound is a key building block in the synthesis of complex bioconjugates. Its primary application is as a linker in the development of PROTACs.

PROTACs: A Mechanism for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in molecules like this compound plays a crucial role in spacing the two binding moieties (the target protein binder and the E3 ligase binder) to allow for the effective formation of the ternary complex.

The workflow for PROTAC action is a prime example of a signaling pathway that can be logically mapped.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC (E3 Ligase Binder - Linker - Target Binder) TargetProtein Target Protein (Undesired) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Results in Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Transfer Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Logical workflow of the PROTAC mechanism of action.

Experimental Protocols

The following are generalized experimental protocols relevant to the use of this compound and similar PEG linkers in bioconjugation.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for conjugating a nucleophile (e.g., a thiol or amine-containing molecule) to the bromide end of this compound.

  • Materials:

    • This compound

    • Nucleophile-containing molecule (e.g., peptide, small molecule)

    • Aprotic solvent (e.g., DMF, DMSO)

    • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • Reaction vessel

    • Stirring apparatus

    • Purification system (e.g., HPLC)

  • Methodology:

    • Dissolve this compound in the chosen aprotic solvent.

    • Add the nucleophile-containing molecule to the solution. A slight molar excess relative to the this compound may be used.

    • Add the non-nucleophilic base to the reaction mixture to facilitate the reaction.

    • Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).

    • Once the reaction is complete, quench the reaction if necessary.

    • Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 2: Boc Deprotection of the Amine Group

This protocol outlines the removal of the Boc protecting group to yield a free amine for subsequent conjugation steps.

  • Materials:

    • Boc-protected PEG conjugate

    • Acidic solution (e.g., trifluoroacetic acid (TFA) in DCM)

    • Reaction vessel

    • Stirring apparatus

    • Solvent evaporation system

  • Methodology:

    • Dissolve the Boc-protected PEG conjugate in a suitable solvent like DCM.

    • Add the acidic solution (e.g., a 20-50% solution of TFA in DCM) to the reaction vessel.

    • Stir the mixture at room temperature, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, evaporate the solvent and excess acid under reduced pressure.

    • The resulting amine salt can be used directly or neutralized for further reactions.

Protocol 3: Workflow for Solubility Determination

This experimental workflow can be used to determine the solubility of this compound in a specific solvent.

Solubility_Workflow Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Add excess this compound to solvent) start->prep equilibrate Equilibrate (e.g., 24h at 25°C with agitation) prep->equilibrate separate Separate Undissolved Solid (Centrifuge at high speed) equilibrate->separate analyze Analyze Supernatant (e.g., by HPLC, UV-Vis, or gravimetric analysis) separate->analyze calculate Calculate Concentration (mg/mL or Molarity) analyze->calculate end End calculate->end

Caption: A typical workflow for determining the solubility of a compound.

This guide provides foundational information for the effective use of this compound in research and development. For specific applications, optimization of reaction conditions and purification methods is recommended.

References

The Core Mechanism of Br-PEG7-NHBoc in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2]

This guide focuses on the mechanism of action of a specific linker, Br-PEG7-NHBoc (tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate).[3] This linker incorporates a polyethylene glycol (PEG) chain of seven ethylene glycol units, a terminal bromide for conjugation to a POI ligand, and a Boc-protected amine for attachment to an E3 ligase ligand. The PEG component is particularly advantageous for improving the solubility and permeability of often large and hydrophobic PROTAC molecules.[4]

Mechanism of Action of this compound in PROTACs

The this compound linker serves as a flexible bridge, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The core mechanism can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC, via its two ligands, simultaneously binds to the POI and an E3 ligase, forming a ternary complex. The length and flexibility of the PEG7 linker are crucial for allowing the two proteins to adopt a conformation that is favorable for the subsequent ubiquitination step.[2]

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

The chemical structure of this compound, with its hydrophilic PEG chain, is designed to improve the aqueous solubility of the PROTAC, a common challenge in PROTAC development. The Boc-protected amine and the terminal bromide provide versatile handles for a modular synthesis approach.

Quantitative Data on PROTAC Performance

Table 1: Illustrative Degradation Potency of a Hypothetical BRD4-Targeting PROTAC with a PEG7 Linker

ParameterValue
DC5015 nM
Dmax>95%

Table 2: Illustrative Binding Affinities of a Hypothetical BRD4-Targeting PROTAC with a PEG7 Linker

Binding PartnerKd (nM)
BRD4120
Cereblon (E3 Ligase)850

Table 3: Illustrative Pharmacokinetic Properties of a Hypothetical BRD4-Targeting PROTAC with a PEG7 Linker

ParameterValue
Half-life (t1/2)6 hours
Bioavailability (F)25%

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC where the POI ligand is coupled to the bromide end of the linker and the E3 ligase ligand is coupled to the deprotected amine.

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine) (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as K2CO3 or DIPEA (3.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60°C for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to yield the amine-TFA salt.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add the deprotected linker-POI ligand conjugate from Step 2 (1.1 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment : Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
  • Cell Line and Plasmids : Use a cell line such as HEK293T. Transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., Cereblon) fused to HaloTag®.

  • Assay Setup :

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the cells.

    • Add the PROTAC at various concentrations.

  • Measurement :

    • Add the NanoBRET™ substrate (furimazine).

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters. An increase in the BRET signal indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

BRD4_Signaling_Pathway cluster_0 Normal BRD4 Signaling cluster_1 PROTAC-Mediated BRD4 Degradation BRD4_node BRD4 TF_Complex Transcription Factor Complex BRD4_node->TF_Complex recruits BRD4_degraded BRD4 Degraded Histones Acetylated Histones Histones->BRD4_node binds MYC_Gene MYC Gene TF_Complex->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein translation Cell_Growth Cell Proliferation & Survival MYC_Protein->Cell_Growth promotes PROTAC BRD4 PROTAC PROTAC->BRD4_node induces degradation

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

Experimental_Workflow start Start: PROTAC Synthesis synthesis Synthesize PROTAC (with this compound linker) start->synthesis characterization Characterize PROTAC (NMR, MS) synthesis->characterization in_vitro_assays In Vitro Assays characterization->in_vitro_assays binding_assay Binding Assay (e.g., ITC, SPR) in_vitro_assays->binding_assay degradation_assay Degradation Assay (Western Blot, DC50/Dmax) in_vitro_assays->degradation_assay ternary_complex_assay Ternary Complex Assay (e.g., NanoBRET) in_vitro_assays->ternary_complex_assay cell_based_assays Cell-Based Assays in_vitro_assays->cell_based_assays viability_assay Cell Viability Assay (e.g., MTT, CTG) cell_based_assays->viability_assay downstream_analysis Downstream Pathway Analysis (e.g., qPCR, RNA-seq) cell_based_assays->downstream_analysis in_vivo_studies In Vivo Studies (PK/PD, Efficacy) cell_based_assays->in_vivo_studies

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

References

The Pivotal Role of the PEG7 Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise chemical linkage of biological molecules, or bioconjugation, is a cornerstone of innovation. Among the arsenal of tools available for this purpose, polyethylene glycol (PEG) linkers have distinguished themselves as highly versatile and effective scaffolds. This technical guide delves into the specific role and advantages of the seven-unit PEG spacer (PEG7) in the design and performance of bioconjugates, with a particular focus on its application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

At its core, a PEG7 linker consists of seven repeating ethylene glycol units. This specific length, combined with the inherent properties of the PEG polymer, offers a unique set of advantages that can significantly enhance the therapeutic potential of a bioconjugate. The ethylene glycol units render the linker highly hydrophilic, a crucial property for improving the solubility of often-hydrophobic drug payloads or protein ligands.[1] Furthermore, the flexibility of the PEG chain can improve cell permeability and provide optimal spatial orientation for biological interactions.[1]

Core Advantages of PEG7 Linker Integration

The inclusion of a PEG7 spacer within a bioconjugate's architecture addresses several key challenges in drug development:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads and small molecule inhibitors are inherently hydrophobic, which can lead to aggregation of the bioconjugate, particularly at higher drug-to-antibody ratios (DARs) in ADCs.[2] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[2] The hydrophilic nature of the PEG7 linker acts as a solubilizing agent, effectively shielding the hydrophobic components and preventing aggregation.[1] This improved solubility and stability are critical for developing bioconjugates with optimal drug loading.

  • Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in the pharmacokinetic profile of the bioconjugate. The PEG linker creates a "hydration shell" around the conjugate, which increases its hydrodynamic size and shields it from enzymatic degradation and renal clearance. This leads to a longer circulation half-life and slower plasma clearance, resulting in increased overall exposure (Area Under the Curve or AUC) of the therapeutic agent to the target tissue.

  • Reduced Immunogenicity: PEG is well-established in the pharmaceutical industry for its biocompatibility and low immunogenicity. The inclusion of a PEG7 spacer can mask potential epitopes on the linker and payload, reducing the risk of adverse immune reactions and improving the overall safety profile of the therapeutic agent.

  • Optimal Spacing for Biological Activity: In complex systems like PROTACs, the linker is a critical determinant of efficacy. A PROTAC's primary function is to induce the formation of a stable ternary complex between a target protein and an E3 ligase. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may not effectively bring the proteins together. The PEG7 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

Data Presentation: The Impact of PEG Linker Length

The optimal linker length is often determined empirically for each specific application; however, general trends can be observed. The following tables summarize representative data on how varying PEG linker lengths can impact the properties of ADCs and PROTACs.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
This data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.

Table 3: Degradation Potency of TBK1-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (Target Binder - PEG7 Linker - E3 Ligase Ligand) POI->PROTAC Binds to Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Recruits Ub Ubiquitination Ternary->Ub Leads to Proteasome Proteasome Ub->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Results in ADC_Mechanism cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Cytotoxicity ADC Antibody-Drug Conjugate (Antibody - PEG7 Linker - Cytotoxic Payload) TumorCell Tumor Cell (with target antigen) ADC->TumorCell Binds to target antigen Internalization Internalization TumorCell->Internalization Internalizes ADC Lysosome Lysosome Internalization->Lysosome Traffics to PayloadRelease Payload Release Lysosome->PayloadRelease Cleaves linker CellDeath Tumor Cell Death PayloadRelease->CellDeath Induces ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Preparation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification and Characterization title Experimental Workflow for ADC Synthesis Antibody_Prep Antibody Preparation (Buffer Exchange) Antibody_Reduction Antibody Reduction (e.g., with TCEP) Antibody_Prep->Antibody_Reduction Conjugation_Reaction Conjugation Reaction (Antibody + Drug-Linker) Antibody_Reduction->Conjugation_Reaction Drug_Linker_Activation Drug-Linker Activation (e.g., NHS ester formation) Drug_Linker_Activation->Conjugation_Reaction Purification Purification (e.g., SEC) Conjugation_Reaction->Purification Characterization Characterization (e.g., HIC-HPLC, MS) Purification->Characterization

References

The Strategic Role of the Boc Protecting Group in Br-PEG7-NHBoc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the precise chemical architecture of linker molecules is paramount. Br-PEG7-NHBoc is a heterobifunctional linker of significant interest, combining a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a terminal bromide for stable conjugation, and a Boc-protected amine for sequential ligation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability in temporarily masking the reactivity of primary and secondary amines. This technical guide provides an in-depth analysis of the Boc protecting group within the context of this compound, detailing its application, removal, and the underlying chemical principles.

Core Concepts of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its widespread use stems from a combination of factors:

  • Ease of Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is generally high-yielding and proceeds under mild conditions.

  • Stability: The resulting N-Boc-carbamate is exceptionally stable to a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. This robustness allows for selective chemical modifications at other positions of the molecule.

  • Facile Cleavage: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid lability provides a convenient and selective deprotection strategy.

  • Orthogonality: The differential stability of the Boc group allows for its use in concert with other protecting groups. For instance, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.

The Structure of this compound

The chemical structure of this compound consists of three key functionalities:

  • Bromoalkyl Terminus: A primary bromide serves as a reactive handle for covalent bond formation, typically through nucleophilic substitution with moieties such as phenols or thiols present on a protein of interest (POI) ligand.

  • Heptaethylene Glycol (PEG7) Spacer: The seven-unit PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final conjugate (e.g., a PROTAC). The length of the PEG linker is a critical parameter in optimizing the biological activity of such molecules.

  • Boc-Protected Amine (NHBoc): The terminal amine is protected by a Boc group. This temporary masking prevents the amine from participating in unwanted side reactions during the initial conjugation of the bromo-end of the linker. Once the first conjugation is complete, the Boc group can be selectively removed to reveal the primary amine, which is then available for reaction with a second molecule, such as an E3 ligase ligand in PROTAC synthesis.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₄₂BrNO₉
Molecular Weight 532.46 g/mol
Appearance Solid Powder
Purity ≥98%

Experimental Protocols

Synthesis of this compound (General Procedure)

Step 1: Monoprotection of Heptaethylene Glycol A common strategy involves the monoprotection of heptaethylene glycol with a suitable protecting group (e.g., trityl or silyl ether) to differentiate the two hydroxyl termini.

Step 2: Introduction of the Amine The free hydroxyl group is then typically converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as sodium azide followed by reduction, or directly with a protected amine equivalent.

Step 3: Boc Protection of the Amine The newly introduced primary amine is then protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a biphasic system.

Step 4: Deprotection of the Terminal Hydroxyl The protecting group on the other terminus of the PEG chain is then selectively removed.

Step 5: Bromination of the Terminal Hydroxyl The now-free hydroxyl group is converted to a bromide using a brominating agent such as N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) or carbon tetrabromide (CBr₄) and PPh₃.

Boc Protection of a PEG-Amine (Illustrative Protocol)
  • Dissolve the amino-PEG derivative (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.

Boc Deprotection of this compound

The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. The most common method involves treatment with a strong acid.

Reagents and Solvents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Scavengers (optional, e.g., triisopropylsilane (TIS), water)

Protocol 1: Deprotection using TFA/DCM

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting amine is obtained as its TFA salt and can often be used directly in the next step without further purification.

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve this compound (1.0 eq) in a minimal amount of a compatible solvent if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Quantitative Data for Boc Deprotection

The efficiency of Boc deprotection can be influenced by the substrate, the concentration of the acid, and the reaction time. While specific data for this compound is not extensively published, the following table provides general conditions and expected outcomes for the deprotection of N-Boc amines.

ReagentConcentrationSolventTemperature (°C)TimeTypical Yield
TFA20-50%DCM20-250.5 - 2 h>95% (as TFA salt)
HCl4 M1,4-Dioxane20-251 - 4 h>95% (as HCl salt)

Visualizations

Boc_Protection_Mechanism Boc Protection of a Primary Amine amine R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic attack boc2o (Boc)₂O (Di-tert-butyl dicarbonate) boc2o->intermediate base Base (e.g., TEA) base->amine protected_amine R-NH-Boc (Protected Amine) intermediate->protected_amine Collapse byproducts t-BuOH + CO₂ + HB⁺ intermediate->byproducts

Caption: Mechanism of Boc protection of a primary amine.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection protected_amine R-NH-Boc protonated_carbamate Protonated Carbamate protected_amine->protonated_carbamate acid H⁺ (e.g., from TFA) acid->protonated_carbamate Protonation carbamic_acid Carbamic Acid Intermediate protonated_carbamate->carbamic_acid Fragmentation tert_butyl_cation tert-Butyl Cation protonated_carbamate->tert_butyl_cation free_amine R-NH₃⁺ (Protonated Amine) carbamic_acid->free_amine Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tert_butyl_cation->isobutylene + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling poi_ligand POI Ligand conjugated_intermediate POI-Linker-NHBoc poi_ligand->conjugated_intermediate linker This compound linker->conjugated_intermediate deprotected_intermediate POI-Linker-NH₂ conjugated_intermediate->deprotected_intermediate deprotection Acid (TFA or HCl) deprotection->deprotected_intermediate protac Final PROTAC deprotected_intermediate->protac e3_ligand E3 Ligase Ligand e3_ligand->protac

Caption: Workflow for PROTAC synthesis using this compound.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis and application of complex molecules like this compound. Its reliable introduction, robust stability, and selective removal under acidic conditions provide the necessary control for the sequential construction of intricate bioconjugates and targeted therapeutics. A thorough understanding of the principles and experimental protocols associated with the Boc group is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in advanced chemical synthesis.

The Strategic Application of Heterobifunctional PEG Linkers in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linker Technology in Bioconjugation

In the landscape of advanced therapeutics, the covalent linkage of distinct molecular entities has paved the way for innovative treatment modalities with enhanced efficacy and safety profiles.[1] At the heart of this bioconjugation revolution lies the linker, a molecular bridge that dictates the stability, pharmacokinetics, and targeting capabilities of the resulting conjugate. Among the diverse array of linker technologies, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone, offering a unique combination of properties that address many of the challenges in drug delivery and development.[2][3]

This technical guide provides a comprehensive overview of the core applications of heterobifunctional PEG linkers, with a focus on their role in antibody-drug conjugates (ADCs), targeted therapies, and other bioconjugates. We will delve into the quantitative aspects of linker selection, provide detailed experimental protocols for key conjugation and characterization techniques, and visualize complex biological and experimental workflows to offer a practical resource for researchers in the field.

Core Concepts: Understanding Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two distinct reactive functional groups at their termini.[3] This dual-reactivity is the key to their versatility, allowing for the sequential and controlled conjugation of two different molecules, such as a targeting antibody and a potent cytotoxic payload.[2] The PEG component itself imparts several advantageous properties to the bioconjugate, including:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and reduces the propensity for aggregation of the final conjugate, a critical factor for parenteral administration.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life in the bloodstream. This prolonged exposure can lead to greater accumulation at the target site.

  • Reduced Immunogenicity: The flexible PEG chain can create a "shielding" effect, masking potential epitopes on the conjugated molecules and thereby reducing their immunogenicity.

The general workflow for utilizing a heterobifunctional PEG linker in the creation of an antibody-drug conjugate is a multi-step process that requires careful planning and execution.

ADC_Development_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Functional Assessment Antibody_Selection Antibody Selection & Production Antibody_Modification Antibody Modification (e.g., reduction) Antibody_Selection->Antibody_Modification Payload_Synthesis Payload Synthesis Conjugation_Reaction Conjugation Reaction (Antibody + Linker-Payload) Payload_Synthesis->Conjugation_Reaction Linker_Selection Linker Selection Linker_Selection->Conjugation_Reaction Antibody_Modification->Conjugation_Reaction Purification Purification (e.g., SEC, HIC) Conjugation_Reaction->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Bystander Effect) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) In_Vitro_Assays->In_Vivo_Studies

Caption: General workflow for ADC development using heterobifunctional PEG linkers.

Quantitative Data Presentation: The Impact of Linker Properties on ADC Performance

The choice of a specific heterobifunctional PEG linker has a profound impact on the physicochemical and biological properties of the resulting ADC. The length of the PEG chain, in particular, is a critical parameter that must be optimized for each specific antibody-payload combination. The following tables summarize quantitative data from various studies to illustrate these relationships.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGAffibody-MMAEHER2-positive~1.5
4 kDa PEGAffibody-MMAEHER2-positive31.9 - 26.2
10 kDa PEGAffibody-MMAEHER2-positive111.3 - 83.5
PEG2Anti-CD30-MMAEKarpas-299~10 ng/mL
PEG4Anti-CD30-MMAEKarpas-299~10 ng/mL
PEG8Anti-CD30-MMAEKarpas-299~10 ng/mL
PEG12Anti-CD30-MMAEKarpas-299~10 ng/mL
PEG24Anti-CD30-MMAEKarpas-299~10 ng/mL

Data synthesized from multiple sources.

Table 2: Impact of PEG Linker Length on Plasma Half-Life

LinkerADC ConstructAnimal ModelPlasma Half-Life (t1/2)
No PEGAffibody-MMAEMouse19.6 min
4 kDa PEGAffibody-MMAEMouse49.2 min
10 kDa PEGAffibody-MMAEMouse219.0 min
PEG2Anti-CD19-MMAERat1.8 days
PEG4Anti-CD19-MMAERat2.5 days
PEG8Anti-CD19-MMAERat3.5 days
PEG12Anti-CD19-MMAERat3.6 days

Data synthesized from multiple sources.

Table 3: Comparison of Cleavable vs. Non-Cleavable Linker Stability in Plasma

Linker TypeLinker ChemistryPlasma Stability (Half-Life)Key Features
Cleavable HydrazoneVariable (can be low)pH-sensitive cleavage in acidic endosomes/lysosomes.
DisulfideModerateCleaved by intracellular glutathione.
Peptide (e.g., Val-Cit)HighCleaved by lysosomal proteases (e.g., Cathepsin B).
β-glucuronideHighCleaved by β-glucuronidase in the tumor microenvironment.
Non-Cleavable Thioether (e.g., SMCC)Very HighRelies on complete lysosomal degradation of the antibody.

This table provides a qualitative and quantitative overview based on available literature.

Signaling Pathways Targeted by ADCs Utilizing Heterobifunctional PEG Linkers

The specificity of ADCs is derived from the monoclonal antibody component, which is designed to target antigens that are overexpressed on the surface of cancer cells. Two of the most well-established targets in cancer therapy are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).

HER2 Signaling Pathway

HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon dimerization with other ErbB family members, HER2 initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. In several cancers, including breast and gastric cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth.

HER2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
EGFR Signaling Pathway

Similar to HER2, EGFR (also known as ErbB1) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a common feature of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth ERK->Cell_Growth Maleimide_NHS_Conjugation Antibody Antibody (-NH2) ADC Antibody-Drug Conjugate Antibody->ADC reacts with Linker Maleimide-PEG-NHS Linker_Payload Maleimide-PEG-Payload Linker->Linker_Payload reacts with Payload Payload (-SH) Payload->Linker_Payload Linker_Payload->ADC

References

Br-PEG7-NHBoc for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of Br-PEG7-NHBoc , a polyethylene glycol (PEG)-based linker increasingly utilized in the rational design of PROTACs. We will delve into its chemical properties, its role in PROTAC synthesis, and its impact on the degradation of key therapeutic targets. This document will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside a representative case study illustrating its application in the degradation of the BET bromodomain protein BRD4.

Core Concepts: The Role of the Linker in PROTAC Design

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. The choice of linker dictates several key parameters:

  • Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule. PEG linkers, like this compound, are often employed to enhance aqueous solubility, a common challenge in PROTAC development.

  • Degradation Efficacy: The linker's geometry influences the orientation of the target protein relative to the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.

This compound: A Versatile PROTAC Linker

This compound is a bifunctional linker featuring a seven-unit polyethylene glycol chain. Its key structural features are:

  • Bromo (Br) group: This serves as a reactive handle for conjugation to a nucleophilic group (e.g., a phenol or amine) on the target protein ligand.

  • Boc-protected amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for the subsequent coupling of the E3 ligase ligand after deprotection.

  • PEG7 chain: The seven ethylene glycol units impart hydrophilicity and flexibility to the linker.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate
Molecular Formula C21H42BrNO9
Molecular Weight 532.46 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]

Signaling Pathways in Targeted Protein Degradation

PROTACs are designed to intervene in specific signaling pathways implicated in disease. The following diagrams illustrate the general mechanism of PROTAC action and its application to key cancer-related pathways.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI ligand PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation BET_Signaling_Pathway Targeting the BET Signaling Pathway cluster_nucleus Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruitment Degradation BRD4 Degradation BRD4->Degradation via Ternary Complex Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Transcription Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC_BRD4 BRD4-targeting PROTAC PROTAC_BRD4->BRD4 Binding E3 E3 Ligase PROTAC_BRD4->E3 Recruitment E3->Degradation PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthetic Steps Step1 Step 1: Conjugation of POI Ligand to Linker Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Conjugation of E3 Ligase Ligand Step2->Step3 Purification Final Purification Step3->Purification

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase is brought into proximity with the POI, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome.[3] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations. While the warhead and E3 ligase ligand determine the target specificity, the linker is a critical and active contributor to the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

The Role of the Linker in PROTAC Function

The linker is far more than a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex. The length, composition, and rigidity of the linker dictate the relative orientation of the POI and E3 ligase, which in turn influences the efficiency of ubiquitination. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes and unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

Core Principles of PROTAC Linker Chemistry

The design of a PROTAC linker is a multifaceted process that requires careful consideration of several factors to achieve optimal degradation of the target protein. The key parameters that are iteratively optimized include the linker's length, composition (hydrophilicity/hydrophobicity), and rigidity.

Linker Length

The length of the linker is a critical determinant of PROTAC efficacy and must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. On the other hand, an excessively long linker can result in unproductive binding conformations where the lysine residues on the target protein are not accessible for ubiquitination. Studies have shown a significant correlation between linker length and degradation potency (DC50). For instance, in the development of estrogen receptor-α (ER-α) targeting PROTACs, a 16-atom linker was found to be optimal.

Linker Composition

The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. Linker composition is often modulated to balance hydrophilicity and hydrophobicity.

  • Hydrophilic Linkers : The incorporation of polar functional groups like ethers (e.g., polyethylene glycol - PEG) can improve the aqueous solubility of the PROTAC molecule. PEG linkers are prevalent in PROTAC design, with approximately 54% of reported PROTACs utilizing them.

  • Hydrophobic Linkers : Alkyl chains are a common choice for linkers due to their synthetic accessibility. However, their hydrophobicity can negatively impact solubility.

The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm, potentially aiding cell permeability.

Linker Rigidity

The flexibility of the linker is another crucial aspect of PROTAC design. Linkers can be broadly classified as flexible or rigid.

  • Flexible Linkers : These are the most common type, often composed of alkyl or PEG chains. Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Rigid Linkers : These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.

Types of PROTAC Linkers

PROTAC linkers can be categorized into several types based on their chemical structure and properties.

Alkyl and Polyethylene Glycol (PEG) Linkers

Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modified. While alkyl chains offer conformational flexibility, they are generally hydrophobic. In contrast, PEG linkers are more hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.

Rigid Linkers

Rigid linkers, which often incorporate cyclic moieties, can enhance the potency and metabolic stability of PROTACs by reducing conformational flexibility. Examples include linkers containing piperazine, piperidine, or cycloalkane structures.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the modular assembly of PROTACs, facilitating the rapid generation of diverse linker libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Photoswitchable Linkers

An innovative approach involves the incorporation of photoswitchable elements, such as azobenzene, into the linker. This allows for spatiotemporal control over PROTAC activity, as the linker can be reversibly isomerized between active and inactive conformations using light of different wavelengths.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Alkyne)PROTAC 55More potent degradation

Table 3: Impact of Linker Composition on Cereblon (CRBN) Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and characterization of PROTACs.

Western Blot for Protein Degradation

This protocol is for the quantitative assessment of target protein degradation induced by PROTACs.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add lysis buffer to each well or dish.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

5. Western Blotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

This protocol is to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Part 1: Determining Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.

    • Perform the titration by injecting the PROTAC into the E3 ligase solution.

    • Analyze the data using a one-site binding model to determine KD1.

  • PROTAC to Target Protein (KD2):

    • Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.

    • Perform the titration and analyze the data to determine KD2.

Part 2: Determining Ternary Binding Affinity

  • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.

Data Analysis and Cooperativity Calculation:

  • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.

In Vitro Metabolic Stability Assay

This protocol is for assessing the metabolic stability of PROTACs in cryopreserved hepatocytes.

1. Preparation:

  • Prepare incubation medium (e.g., Williams Medium E with supplements) and warm to 37°C.

  • Prepare stock solutions of the test PROTAC and positive control compounds in an organic solvent (e.g., DMSO).

  • Thaw cryopreserved hepatocytes according to the manufacturer's protocol and determine cell viability.

  • Resuspend the hepatocytes in the incubation medium at the desired concentration.

2. Incubation:

  • Add the hepatocyte suspension to a multi-well plate.

  • Add the test PROTAC and positive control to the appropriate wells.

  • Incubate the plate on an orbital shaker at 37°C.

3. Sampling and Reaction Quenching:

  • Remove aliquots from each well at various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes).

  • Quench the metabolic reactions by adding an organic solvent (e.g., acetonitrile) to each sample.

4. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

5. Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the in vitro half-life (t1/2) from the disappearance curve.

  • Calculate the in vitro intrinsic clearance (Clint in vitro).

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Cycle Design Linker Design (Length, Composition, Rigidity) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Ternary_Complex_Assays Ternary Complex Formation (ITC, SPR, TR-FRET) Synthesis->Ternary_Complex_Assays Degradation_Assays Protein Degradation (Western Blot, DC50, Dmax) Ternary_Complex_Assays->Degradation_Assays DMPK_Assays DMPK Properties (Metabolic Stability, Permeability) Degradation_Assays->DMPK_Assays Data_Analysis Data Analysis & SAR DMPK_Assays->Data_Analysis Data_Analysis->Design Iterative Optimization Linker_Properties_Relationship Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical_Properties Rigidity->Ternary_Complex Rigidity->Physicochemical_Properties Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical_Properties->Efficacy DMPK DMPK Profile (Oral Bioavailability) Physicochemical_Properties->DMPK Efficacy->DMPK

References

Br-PEG7-NHBoc: A Versatile Tool for Advancing Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of chemical biology and drug discovery, the development of sophisticated molecular tools is paramount to unlocking novel therapeutic strategies. Among these, heterobifunctional molecules have emerged as a powerful class of compounds capable of modulating cellular processes with high precision. Br-PEG7-NHBoc, a heterobifunctional linker, has garnered significant attention for its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its utility in inducing targeted protein degradation and delivering cytotoxic payloads.

PROTACs are innovative chimeric molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] They consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]

ADCs, on the other hand, are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC plays a crucial role in ensuring the stability of the conjugate in circulation and facilitating the release of the cytotoxic payload upon internalization into the target cancer cell.[3]

The polyethylene glycol (PEG) chain in this compound imparts favorable properties such as increased hydrophilicity and biocompatibility, which can enhance the solubility and pharmacokinetic profiles of the resulting PROTACs or ADCs. The terminal bromo and Boc-protected amine functionalities allow for sequential and controlled conjugation to the protein-targeting and E3 ligase-recruiting or cytotoxic moieties, respectively. This guide will delve into the technical details of utilizing this compound as a pivotal building block in the design and synthesis of these advanced chemical biology tools.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of complex biomolecules. The following table summarizes key properties of this linker.

PropertyValueReference
Chemical Name tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate
Molecular Formula C21H42BrNO9
Molecular Weight 532.46 g/mol
Appearance Solid Powder
Purity ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C

Synthesis of this compound

Representative Protocol: Synthesis of a Br-PEGn-NHBoc Linker

This protocol describes the conversion of a Boc-protected amino-PEG-alcohol to the corresponding bromide.

Materials:

  • N-Boc-PEG7-alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Lithium bromide (LiBr)

  • Dichloromethane (DCM)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Mesylation: Dissolve N-Boc-PEG7-alcohol in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to stir at room temperature for 3 hours.

  • Bromination: Dilute the reaction mixture with acetone and add lithium bromide. Stir the mixture overnight at room temperature.

  • Work-up: Evaporate the solvents under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the final this compound product.

This compound in PROTAC Development

The unique properties of the PEG linker in this compound make it a valuable component in the design of effective PROTACs. The PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development. Furthermore, the flexibility of the PEG linker can be advantageous in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

PROTAC-Mediated Degradation Workflow

The development and evaluation of a PROTAC involves a systematic workflow to assess its efficacy in degrading the target protein.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_validation Mechanism Validation Target_Selection Target Protein Selection E3_Ligase_Selection E3 Ligase Selection Linker_Design Linker Design (this compound) PROTAC_Synthesis PROTAC Synthesis Cell_Treatment Cell Treatment with PROTAC PROTAC_Synthesis->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax Proteasome_Inhibition Proteasome Inhibition Assay DC50_Dmax->Proteasome_Inhibition Ubiquitination_Assay Ubiquitination Assay Proteasome_Inhibition->Ubiquitination_Assay

A typical workflow for the design and evaluation of PROTACs.
Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and autoimmune disorders. Consequently, the components of this pathway, particularly the JAK family of kinases, have become attractive targets for therapeutic intervention. PROTACs offer a promising strategy to target and degrade JAK proteins, thereby inhibiting downstream signaling.

JAK_STAT_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Proteasome Proteasome JAK->Proteasome Targeting STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression PROTAC JAK PROTAC PROTAC->JAK Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->JAK Ubiquitination Degradation JAK Degradation Proteasome->Degradation

PROTAC-mediated degradation of JAK kinases.
Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are typically determined by treating cells with increasing concentrations of the PROTAC and measuring the remaining levels of the target protein by Western blot. The following table provides representative data for JAK-targeting PROTACs, illustrating the potency that can be achieved. While the specific linker is not always this compound, this data is indicative of the performance of PEG-ylated PROTACs.

PROTAC Name/IDTargetCell LineDC50 (nM)Dmax (%)Reference
Compound 10cJAK1Various214>90
Representative JAK PROTACJAK1/2MHH-CALL-4<10>95

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines the sequential conjugation of an E3 ligase ligand and a target protein ligand to the this compound linker.

Step 1: Conjugation of the E3 Ligase Ligand

  • Deprotection of this compound: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine (Br-PEG7-NH2).

  • Amide Coupling: The resulting amine is coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using standard peptide coupling reagents such as HATU and DIPEA in an anhydrous solvent like DMF.

  • Purification: The resulting Br-PEG7-E3 ligase ligand conjugate is purified by flash column chromatography or preparative HPLC.

Step 2: Conjugation of the Target Protein Ligand

  • Nucleophilic Substitution: The purified Br-PEG7-E3 ligase ligand conjugate is reacted with the target protein ligand, which contains a nucleophilic group (e.g., a phenol or amine). The reaction is typically carried out in the presence of a base (e.g., K2CO3 or DIPEA) in a polar aprotic solvent such as DMF.

  • Final Purification: The final PROTAC is purified by preparative HPLC to yield the highly pure product for biological evaluation.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound has established itself as a valuable and versatile tool in the field of chemical biology. Its well-defined structure, featuring a flexible and hydrophilic PEG7 spacer along with orthogonally reactive bromo and Boc-protected amine functionalities, provides a robust platform for the synthesis of complex heterobifunctional molecules like PROTACs and ADCs. The ability to modulate the physicochemical properties of these molecules through the incorporation of the PEG linker is a significant advantage in overcoming common challenges such as poor solubility and cell permeability. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of this compound, along with detailed experimental protocols and visual representations of its role in targeted protein degradation. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of precision therapeutics.

References

Methodological & Application

Application Notes: Deprotection of Boc Group from Br-PEG7-NHBoc with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within peptide synthesis, bioconjugation, and drug development.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under mildly acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from 1-Bromo-2-(2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane (Br-PEG7-NHBoc) to yield the corresponding primary amine, 1-Bromo-2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane (Br-PEG7-NH2), as a trifluoroacetate salt.

The resulting Br-PEG7-NH2 is a valuable heterobifunctional linker. The terminal primary amine can be used for conjugation to various molecules such as proteins, peptides, or small molecule drugs, while the bromide allows for subsequent nucleophilic substitution reactions.[3] The polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance. The primary and most effective method for this Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (DCM).[1] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.

Chemical Reaction

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG amines with TFA, based on established literature for similar compounds.

ParameterValue/ConditionRationale
Starting Material This compoundHeterobifunctional PEG linker with a Boc-protected amine.
Reagent Trifluoroacetic Acid (TFA)Strong acid that efficiently cleaves the Boc group.
Solvent Dichloromethane (DCM), anhydrousProvides good solubility for the starting material and is compatible with TFA.
TFA Concentration 20-50% (v/v) in DCMA common and effective concentration range for Boc deprotection.
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically initiated at a lower temperature to control any potential exotherm and then allowed to proceed at room temperature.
Reaction Time 1 - 4 hoursSufficient time for complete deprotection, which should be monitored.
Expected Yield >95% (as TFA salt)Generally a high-yielding reaction.
Purity High, but dependent on work-upThe primary product is the TFA salt; further purification may be needed if the free amine is required.

Experimental Protocols

Materials and Equipment
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Ninhydrin stain

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Deprotection Procedure (Formation of TFA Salt)
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM (a concentration of 0.1-0.2 M is a good starting point).

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • TFA Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., for a 50% TFA/DCM solution, add a volume of TFA equal to the volume of DCM).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

    • TLC: Spot the reaction mixture against the starting material on a silica gel plate. A suitable eluent is a mixture of DCM and methanol (e.g., 9:1 v/v). The product, being more polar, will have a lower Rf value. The spots can be visualized with ninhydrin stain, which will stain the primary amine product.

    • LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass corresponding to the deprotected product.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting residue is the Br-PEG7-NH2 as its TFA salt and can often be used in subsequent steps without further purification.

Optional Basic Work-up (to obtain the Free Amine)
  • Neutralization: Dissolve the crude TFA salt residue in DCM. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the solution and concentrate it under reduced pressure to obtain the free amine, Br-PEG7-NH2.

Mandatory Visualization

Deprotection_Workflow Workflow for the Deprotection of this compound cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_optional_workup Optional Basic Work-up start Dissolve this compound in anhydrous DCM cool Cool solution to 0 °C in an ice bath start->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react monitor Monitor by TLC or LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No concentrate Concentrate under reduced pressure complete->concentrate Yes product_tfa Product: Br-PEG7-NH2 • TFA Salt concentrate->product_tfa neutralize Dissolve in DCM, wash with NaHCO3 concentrate->neutralize Optional extract_dry Wash with brine, dry over Na2SO4 neutralize->extract_dry concentrate_free Concentrate under reduced pressure extract_dry->concentrate_free product_free Product: Br-PEG7-NH2 (Free Amine) concentrate_free->product_free

Caption: Experimental workflow for the TFA-mediated deprotection of this compound.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using a Heterobifunctional Br-PEG7-NHBoc Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted cancer therapeutics.[1][2][3] These complex biotherapeutics combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent, connected via a chemical linker.[4][] The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance the hydrophilicity of the conjugate, which can mitigate aggregation, improve in vivo stability, and lead to a better therapeutic profile.

This document provides detailed application notes and a representative protocol for the synthesis of an ADC using the heterobifunctional linker, Br-PEG7-NHBoc. This linker contains a bromo group, suitable for conjugation to antibody thiol groups, a seven-unit PEG chain to enhance hydrophilicity, and a Boc-protected amine for the attachment of a cytotoxic payload.

Advantages of the this compound Linker in ADC Synthesis

  • Enhanced Hydrophilicity : Many potent cytotoxic payloads are hydrophobic. The PEG7 spacer imparts hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility.

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG linker can create a hydration shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.

  • Defined Spacer Length : The use of a monodisperse PEG7 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

  • Versatile Conjugation Chemistry : The bromo group allows for stable thioether bond formation with cysteine residues on the antibody, while the Boc-protected amine enables a flexible, two-step conjugation process where the drug is first attached to the linker.

Experimental Protocols

This protocol describes a representative two-stage process for the synthesis of an antibody-drug conjugate using this compound.

Part 1: Synthesis of the Drug-Linker Moiety (Drug-PEG7-Br)

This part of the protocol involves the deprotection of the Boc group on this compound and subsequent coupling to a carboxylic acid-containing cytotoxic drug.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid functional group (e.g., a derivative of MMAE or duocarmycin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting product is the amine-PEG7-Br TFA salt.

  • Amide Coupling to Drug:

    • Dissolve the cytotoxic drug and the amine-PEG7-Br TFA salt in anhydrous DMF.

    • Add DIPEA to neutralize the TFA salt and create a basic environment.

    • Add the coupling agent (e.g., BOP).

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate (Drug-PEG7-Br).

Part 2: Conjugation to the Antibody

This part of the protocol involves the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation with the Drug-PEG7-Br construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Drug-PEG7-Br (from Part 1) dissolved in an organic co-solvent like DMSO

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Buffer exchange the antibody into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4) to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

    • Immediately remove excess TCEP using a pre-equilibrated desalting column with PBS, pH 7.2. This step is crucial to prevent re-oxidation of the thiol groups.

  • Conjugation Reaction:

    • Cool the reduced antibody solution on ice.

    • Slowly add the Drug-PEG7-Br solution (typically a 5-10 fold molar excess over the generated thiol groups) to the antibody solution with gentle stirring.

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody stability.

    • Allow the reaction to proceed at 4°C for 4 hours or overnight.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase HPLC.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data from studies on ADCs, illustrating the expected impact of PEGylation.

Table 1: Illustrative Physicochemical Properties of a PEGylated vs. Non-PEGylated ADC

PropertyADC without PEG LinkerADC with PEG7 Linker
Average DAR 3.83.9
% Monomer (by SEC) 92%98%
% Aggregates (by SEC) 8%2%
Solubility in PBS ModerateHigh

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionADC without PEG Linker (IC50, ng/mL)ADC with PEG7 Linker (IC50, ng/mL)
Cancer Cell Line A High1518
Cancer Cell Line B High2528
Normal Cell Line C Low> 1000> 1000

Table 3: Illustrative Pharmacokinetic Parameters in a Rodent Model

ADC ConstructLinker TypePlasma Clearance (mL/h/kg)Mean Residence Time (MRT) (hours)
ADC-X Non-PEGylated0.4535
ADC-X-PEG7 Linear PEG70.2855

Note: The data presented in these tables is illustrative and based on general trends observed for PEGylated ADCs in the literature. Actual results may vary depending on the specific antibody, drug, and experimental conditions.

Visualizations

Diagram 1: Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Drug-Linker Synthesis cluster_conjugation Part 2: ADC Synthesis & Purification linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection amine_linker Amine-PEG7-Br deprotection->amine_linker coupling Amide Coupling (BOP, DIPEA) amine_linker->coupling drug Cytotoxic Drug (with -COOH) drug->coupling drug_linker Drug-PEG7-Br coupling->drug_linker conjugation Conjugation drug_linker->conjugation drug_linker->conjugation antibody Monoclonal Antibody (mAb) reduction Reduction (TCEP) antibody->reduction thiolated_mAb Thiolated mAb reduction->thiolated_mAb thiolated_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC) crude_adc->purification final_adc Purified ADC purification->final_adc

Caption: Experimental workflow for ADC synthesis.

Diagram 2: General Mechanism of Action for the Synthesized ADC

ADC_MoA cluster_circulation cluster_tme cluster_cell ADC ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Payload Release Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Diagram 3: Structure of the Final Antibody-Drug Conjugate

ADC_Structure cluster_components ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) ADC->Antibody Specificity Linker Thioether-PEG7 Linker ADC->Linker Stability & Solubility Payload Cytotoxic Payload ADC->Payload Potency Antibody->Linker (via Thioether) Linker->Payload (via Amide)

Caption: Components of the final ADC.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG7-NHBoc is a versatile, heterobifunctional linker molecule widely employed in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal bromide, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine, which can be deprotected for subsequent conjugation. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

These application notes provide detailed protocols for the nucleophilic substitution reaction of this compound with various nucleophiles, including amines, phenols, and thiols. The protocols are designed to be a practical guide for researchers synthesizing novel bioconjugates and PROTACs.

Chemical Information

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C21H42BrNO9
Molecular Weight 532.47 g/mol
Appearance Colorless to pale yellow oil or solid
Purity ≥95%
Storage Store at -20°C, protect from moisture

Applications

The primary application of this compound is in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker that connects the target protein ligand to the E3 ligase ligand.

Common E3 ligase ligands that can be conjugated to this compound include derivatives of:

  • Cereblon (CRBN) , such as pomalidomide and thalidomide.

  • Von Hippel-Lindau (VHL) , which are hydroxyproline-based ligands.

The nucleophilic substitution reaction is the key step in attaching the first ligand to the PEG linker.

General Reaction Scheme

The terminal bromide of this compound is susceptible to nucleophilic attack by a variety of nucleophiles (Nu-H), such as amines, phenols, and thiols, typically in the presence of a base.

General Reaction Scheme cluster_reactants Reactants cluster_products Products This compound Br-PEG₇-NHBoc Product Nu-PEG₇-NHBoc This compound->Product + Nucleophile (Nu-H) Nucleophile Nu-H Base Base HBr HBr

Caption: General nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (e.g., Pomalidomide derivative)

This protocol describes the conjugation of an amine-containing ligand, exemplified by a pomalidomide derivative, to this compound.

Materials:

  • This compound

  • Amine-functionalized pomalidomide derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • TLC plates (silica gel 60 F254)

  • LC-MS system for reaction monitoring and product characterization

  • Flash chromatography system for purification

Procedure:

  • To a solution of the amine-functionalized pomalidomide derivative (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq).

  • Stir the solution at room temperature for 10 minutes under an inert atmosphere.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at 60°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data (Representative):

ParameterValue
Yield 65-80%
Purity (LC-MS) >95%
¹H NMR Consistent with product structure
MS (ESI+) Calculated m/z, Found m/z
Protocol 2: Reaction with a Phenolic Nucleophile (e.g., VHL Ligand)

This protocol details the Williamson ether synthesis between a phenolic VHL ligand and this compound.

Materials:

  • This compound

  • Phenolic VHL ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • TLC plates (silica gel 60 F254)

  • LC-MS system for reaction monitoring and product characterization

  • Preparative HPLC for purification

Procedure:

  • To a solution of the phenolic VHL ligand (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of this compound (1.5 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80°C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

  • Lyophilize the fractions containing the pure product.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data (Representative):

ParameterValue
Yield 50-70%
Purity (HPLC) >98%
¹H NMR Consistent with product structure
MS (ESI+) Calculated m/z, Found m/z
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Cysteine-containing peptide)

This protocol describes the formation of a thioether linkage with a cysteine residue in a peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) and Water (co-solvent)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • LC-MS system for reaction monitoring and product characterization

  • Preparative HPLC for purification

Procedure:

  • Dissolve the cysteine-containing peptide (1.0 eq) in a mixture of DMF and water (1:1).

  • Add DIPEA (2.0 eq) to the peptide solution to deprotonate the thiol group.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, acidify the mixture with a small amount of trifluoroacetic acid (TFA).

  • Purify the product directly by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the product by LC-MS.

Quantitative Data (Representative):

ParameterValue
Yield 70-90%
Purity (HPLC) >95%
MS (ESI+) Calculated m/z, Found m/z

Purification and Characterization

Purification:

  • Flash Chromatography: Suitable for less polar, small molecule conjugates.

  • Preparative HPLC: The method of choice for purifying more polar molecules and peptides, offering high resolution.

  • Size Exclusion Chromatography (SEC): Can be used to separate the PEGylated product from smaller unreacted starting materials.

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for confirming the molecular weight of the product and assessing its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the conjugate. ¹H and ¹³C NMR are standard.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final product.

Workflow and Signaling Pathway Diagrams

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization A Br-PEG₇-NHBoc C Ligand-Linker Intermediate A->C Nucleophilic Substitution B E3 Ligase Ligand (e.g., Pomalidomide-NH₂) B->C D Boc Deprotection C->D E Amine-PEG₇-Ligand D->E G PROTAC Conjugate E->G Coupling Reaction F Target Protein Ligand (with reactive group) F->G H Purification (HPLC/Chromatography) G->H I Characterization (LC-MS, NMR) H->I

Caption: PROTAC synthesis workflow.

PROTAC_Signaling_Pathway cluster_cellular_machinery Cellular Machinery PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable tool for the synthesis of complex biomolecules and PROTACs. The protocols provided herein offer a starting point for researchers to perform nucleophilic substitution reactions with this linker. Optimization of reaction conditions may be necessary depending on the specific nucleophile used. Proper purification and characterization are crucial to ensure the quality and integrity of the final product.

Application Notes and Protocols for the Purification of Br-PEG7-NHBoc Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The Br-PEG7-NHBoc linker provides a versatile platform for bioconjugation, incorporating a terminal bromide for potential further functionalization, a seven-unit PEG chain to improve solubility and hydrodynamic radius, and a Boc-protected amine. Proper purification of these conjugated peptides is a critical step to ensure the removal of impurities such as unconjugated peptides, excess PEGylation reagent, and by-products from the synthesis and conjugation reactions. This document provides detailed application notes and protocols for the purification of this compound conjugated peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principles of Purification

The purification of this compound conjugated peptides primarily relies on the principles of reversed-phase chromatography.[1] In RP-HPLC, the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] The hydrophobicity of the peptide and the conjugated linker plays a crucial role in its retention on the column. The Boc (tert-butyloxycarbonyl) group on the linker significantly increases the hydrophobicity of the conjugate, leading to longer retention times compared to the unconjugated peptide. This difference in retention is the basis for their successful separation.

Data Presentation

Table 1: Representative Purification Yield and Purity of PEGylated Peptides
Peptide IDModificationCrude Purity (%)Purified Purity (%)Overall Yield (%)Reference
Peptide ANone65>9825[2][3]
Peptide A-PEG7N-terminal PEGylation50>9935[2]
Peptide BNone70>9930
Peptide B-PEG7N-terminal PEGylation55>9840

Note: Data is representative and adapted from studies on N-terminally PEGylated peptides. Actual yields and purities will vary depending on the peptide sequence, conjugation efficiency, and purification parameters.

Table 2: Comparison of Analytical HPLC Methods for Purity Assessment
MethodStationary PhaseMobile Phase ModifierDetection WavelengthKey Advantages
RP-HPLC C18, C8, C40.1% TFA or 0.1% Formic Acid210-220 nmHigh resolution, excellent for separating hydrophobic impurities.
SEC-HPLC Silica-based, polymer-basedIsocratic buffer (e.g., phosphate)210-280 nmSeparates based on size, useful for removing aggregates and excess PEG.
IEX-HPLC Anion or Cation ExchangeSalt gradient in buffer210-280 nmSeparates based on charge, useful for separating isomers if PEGylation alters the net charge.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of this compound Conjugated Peptide

This protocol outlines a general procedure for the purification of a this compound conjugated peptide from a crude reaction mixture.

1. Materials and Reagents:

  • Crude this compound conjugated peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • 0.22 µm syringe filters

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of ACN or DMSO is often effective.

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution:

    • A typical gradient would be a linear increase in Mobile Phase B. For a Boc-protected PEGylated peptide, a starting concentration of 20-30% B is a good starting point.

    • Example Gradient: 20% to 60% B over 40 minutes. The gradient should be optimized based on analytical HPLC runs of the crude material.

    • Flow Rate: For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.

  • Detection: Monitor the elution profile at 214 nm and/or 280 nm (if the peptide contains tryptophan or tyrosine residues).

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

5. Post-Purification Processing:

  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of the collected fractions and the final lyophilized product.

1. Materials and Reagents:

  • Purified this compound conjugated peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical RP-HPLC system with a UV detector

  • Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phase Preparation:

  • Same as for preparative HPLC (Mobile Phase A and B with 0.1% TFA).

3. Sample Preparation:

  • Dissolve a small amount of the purified peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.

4. HPLC Method:

  • Column Equilibration: Equilibrate the analytical C18 column with the initial gradient conditions.

  • Injection: Inject 10-20 µL of the sample.

  • Gradient Elution:

    • A faster gradient can be used for analytical runs.

    • Example Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: For a 4.6 mm ID column, a flow rate of 1 mL/min is standard.

  • Detection: Monitor at 214 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin Coupling Amino Acid Coupling (with Boc protection) Resin->Coupling Repeat for each amino acid Deprotection Boc Deprotection (TFA) Coupling->Deprotection Repeat for each amino acid Deprotection->Coupling Repeat for each amino acid Conjugation On-Resin Conjugation of this compound Deprotection->Conjugation Cleavage Cleavage from Resin (e.g., HF or TFMSA) Conjugation->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Analysis Analytical RP-HPLC (Purity Check) Purification->Analysis Analysis->Purification Re-purify if needed Lyophilization Lyophilization Analysis->Lyophilization Fractions >95% Purity Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide G cluster_prep Preparative HPLC System Mobile_Phase Mobile Phase A (0.1% TFA in Water) Mobile Phase B (0.1% TFA in ACN) Pump HPLC Pump Mobile_Phase->Pump Injector Injector (Crude Peptide) Pump->Injector Column Preparative C18 Column Injector->Column Detector UV Detector (214 nm) Column->Detector Collector Fraction Collector Detector->Collector Fractions Collected Fractions Collector->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Final_Product Pure Product (>95% Purity) Analysis->Final_Product

References

Application Notes and Protocols for Br-PEG7-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Br-PEG7-NHBoc, a heterobifunctional PEG linker. The protocols detailed below are intended to serve as a foundation for researchers in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.

Overview of this compound

This compound, with the chemical name tert-butyl N-(23-bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)carbamate, is a valuable tool in bioconjugation chemistry. It possesses two distinct reactive functionalities: a terminal bromide and a Boc-protected amine. The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as amines, thiols, or alcohols.[1][2][3] The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the terminal amine, which can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation, typically through amide bond formation.[1] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical Structure:

PropertyValue
Molecular FormulaC21H42BrNO9
Molecular Weight532.46 g/mol
AppearanceSolid Powder
Purity≥98%

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group using this compound.

Materials:

  • This compound

  • Phenol-containing substrate

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of the phenol-containing substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated product.

Quantitative Data (Representative):

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Phenol1.0DMF801675-90
4-Hydroxybenzaldehyde1.0ACN602470-85
Protocol 2: Boc Deprotection of the Terminal Amine

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate, which can often be used in the next step without further purification.

Quantitative Data (Representative):

Deprotection ReagentSolventTemperature (°C)Time (h)Yield (%)
50% TFA/DCMDCM251>95
4M HCl in DioxaneDioxane252>95
Protocol 3: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between the deprotected amine-PEG conjugate and a carboxylic acid.

Materials:

  • Amine-PEG conjugate (from Protocol 2)

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-PEG conjugate (1.1 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq).

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final amide-linked conjugate.

Quantitative Data (Representative):

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEADMF251860-85
HATUDIPEADMF251270-90

Visualizations

experimental_workflow cluster_alkylation Protocol 1: Nucleophilic Substitution cluster_deprotection Protocol 2: Boc Deprotection cluster_coupling Protocol 3: Amide Coupling A This compound C Alkylation (K2CO3, DMF, 80°C) A->C B Phenolic Substrate B->C D Boc-NH-PEG7-O-Substrate C->D E Deprotection (TFA, DCM) D->E F H2N-PEG7-O-Substrate E->F H Amide Coupling (EDC, HOBt, DIPEA) F->H G Carboxylic Acid G->H I Final Conjugate H->I

Caption: Experimental workflow for the three-step conjugation process.

signaling_pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Deprotection cluster_reaction3 Step 3: Further Conjugation Br_PEG This compound Reaction1 SN2 Reaction Br_PEG->Reaction1 Nucleophile Nucleophile (R-XH) X = O, S, N Nucleophile->Reaction1 Intermediate1 R-X-PEG7-NHBoc Reaction1->Intermediate1 Reaction2 Acidic Hydrolysis Intermediate1->Reaction2 Intermediate2 R-X-PEG7-NH2 Reaction2->Intermediate2 Reaction3 Amide Bond Formation Intermediate2->Reaction3 Electrophile Electrophile (e.g., Activated Carboxylic Acid) Electrophile->Reaction3 Final_Product Final Bioconjugate Reaction3->Final_Product

Caption: Logical relationship of reactions involving this compound.

References

Application Notes and Protocols: A Case Study of Br-PEG7-NHBoc in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This document provides a detailed case study on the application of Br-PEG7-NHBoc, a polyethylene glycol (PEG)-based linker, in the development of a PROTAC targeting the Androgen Receptor (AR) for the treatment of prostate cancer. The Androgen Receptor is a well-validated therapeutic target in prostate cancer, and its degradation via PROTACs represents a promising strategy to overcome resistance to current therapies. While this case study is presented as a hypothetical model for research and development, it is based on established principles and protocols in the field of targeted protein degradation.

The Role of this compound as a PROTAC Linker

This compound is a bifunctional linker that offers several advantages in PROTAC design. The PEG7 chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG linker is also crucial for enabling the optimal orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination. The terminal bromide (Br) and Boc-protected amine (NHBoc) groups provide versatile handles for sequential conjugation to the AR-targeting ligand and the E3 ligase ligand, respectively.

Hypothetical Case Study: Development of an AR-Targeting PROTAC (AR-dPEG7)

In this case study, we describe the design, synthesis, and evaluation of a hypothetical AR-targeting PROTAC, named AR-dPEG7, which utilizes the this compound linker. The warhead for AR is based on a known AR antagonist, and the E3 ligase ligand is pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

Data Presentation

The following tables summarize the quantitative data for the hypothetical AR-dPEG7 PROTAC.

Table 1: In Vitro Degradation and Viability Data for AR-dPEG7

Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
LNCaP (AR+)Androgen Receptor5.2>9515.8
VCaP (AR+)Androgen Receptor3.8>9512.1
PC-3 (AR-)Androgen Receptor>1000N/A>10000

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell viability.

Table 2: In Vivo Efficacy of AR-dPEG7 in a VCaP Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SD)
Vehicle-01520 ± 210
AR-dPEG71045836 ± 150
AR-dPEG73078334 ± 95
Enzalutamide1060608 ± 120

p.o.: oral administration.

Experimental Protocols

Protocol 1: Synthesis of AR-dPEG7 PROTAC

This protocol describes a potential synthetic route for AR-dPEG7 using this compound.

Step 1: Conjugation of AR Ligand to this compound

  • Dissolve the AR ligand (containing a suitable nucleophile, e.g., a phenol) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the AR-ligand-PEG7-NHBoc intermediate.

Step 2: Deprotection of the Boc Group

  • Dissolve the AR-ligand-PEG7-NHBoc intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20% v/v) to the solution at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and TFA.

Step 3: Coupling of Pomalidomide to the Deprotected Intermediate

  • Dissolve pomalidomide-COOH (a carboxylic acid derivative of pomalidomide) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the deprotected AR-ligand-PEG7-NH₂ intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final product, AR-dPEG7, by preparative HPLC.

Protocol 2: Cell Viability Assay (MTS Assay)
  • Seed prostate cancer cells (LNCaP, VCaP, or PC-3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of AR-dPEG7 in culture medium.

  • Treat the cells with various concentrations of AR-dPEG7 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for AR Degradation
  • Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of AR-dPEG7 for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the AR levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 4: In Vivo Xenograft Model
  • Subcutaneously implant VCaP cells into the flank of male immunodeficient mice.

  • Allow the tumors to reach an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle, AR-dPEG7 at different doses, and a positive control like enzalutamide).

  • Administer the treatments daily via oral gavage.

  • Measure tumor volume and body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., Androgen Receptor) PROTAC PROTAC (AR-dPEG7) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of action of the AR-dPEG7 PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of AR-dPEG7 using this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot Western Blot for AR Degradation (DC50, Dmax) Characterization->Western_Blot Cell_Viability Cell Viability Assay (IC50) Characterization->Cell_Viability Xenograft Xenograft Mouse Model Cell_Viability->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis

Caption: Experimental workflow for the development of AR-dPEG7.

Troubleshooting & Optimization

Technical Support Center: Br-PEG7-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving Br-PEG7-NHBoc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this compound with a nucleophile?

The reaction of this compound with a nucleophile (such as an amine, thiol, or alcohol) is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group in a single step. This process results in the formation of a new covalent bond between the nucleophile and the PEG linker.[1][2][3]

Q2: Why is my reaction yield consistently low?

Low yields in SN2 reactions can stem from several factors:

  • Poor Nucleophilicity: The attacking species may not be a strong enough nucleophile.

  • Inappropriate Solvent: The choice of solvent critically affects the reactivity of the nucleophile.[4][5]

  • Steric Hindrance: The bulky nature of the PEG chain or the nucleophile can slow down the reaction.

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Insufficient Base: If your nucleophile is a neutral amine or thiol, a base is required to deprotonate it, increasing its nucleophilicity.

Q3: What are the most common side reactions?

  • Over-alkylation: If you are using a primary amine as a nucleophile, it can react with a second molecule of this compound after the initial reaction, leading to a tertiary amine byproduct. This is a common issue in amine alkylations.

  • Elimination (E2): Although less common with primary bromides, using a sterically hindered or strong base can sometimes lead to the elimination of HBr, forming an alkene.

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the PEG linker is stable to most bases but is sensitive to acidic conditions. If the reaction conditions become acidic during workup, you may observe cleavage of the Boc group.

Q4: Which solvents are recommended for this reaction?

Polar aprotic solvents are highly recommended for SN2 reactions. These solvents can dissolve ionic compounds but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.

  • Excellent Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).

  • Avoid: Polar protic solvents like water, methanol, or ethanol. These solvents can form a "cage" around the nucleophile through hydrogen bonding, which significantly reduces its reactivity.

Q5: How do I choose the right base?

The base should be strong enough to deprotonate your nucleophile but not so strong that it promotes side reactions.

  • For Amines/Thiols: Use non-nucleophilic, inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Cesium bases have been shown to improve selectivity for mono-alkylation of primary amines. Sterically hindered organic bases like Diisopropylethylamine (DIPEA) can also be used.

  • For Alcohols/Phenols: A stronger base like Sodium Hydride (NaH) may be necessary to form the more nucleophilic alkoxide.

Q6: Can I use a catalyst to improve the reaction?

Yes, Phase Transfer Catalysis (PTC) is an excellent strategy to improve yields and reaction rates. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB), facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved. This can allow for the use of milder conditions and simpler inorganic bases.

Q7: How should I purify my final PEGylated product?

Purification of PEGylated molecules can be challenging due to their often oily nature and the presence of unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted nucleophiles or salts.

  • Reverse Phase Chromatography (RP-HPLC): A powerful technique for purifying PEGylated small molecules and peptides based on hydrophobicity.

  • Ion Exchange Chromatography (IEX): Useful if your final product has a net charge that is different from the starting materials.

  • Complexation/Precipitation: A novel method involves complexing the PEG-containing product with Magnesium Chloride (MgCl₂) in a solvent like Dichloromethane (CH₂Cl₂) to induce precipitation, allowing for purification by filtration.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible CauseRecommended Solution
Weak Nucleophile If using a neutral amine, thiol, or alcohol, ensure you are using at least 1.1-1.5 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more potent anionic nucleophile.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or Acetonitrile to enhance nucleophile reactivity.
Low Temperature Gradually increase the reaction temperature. Start at room temperature, then try heating to 40-60 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Iodide Catalyst If using this compound, add a catalytic amount (0.1 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide will displace the bromide in situ to form a more reactive Iodo-PEG7-NHBoc intermediate (Finkelstein reaction).
Phase Transfer Catalyst If your nucleophile has poor solubility in organic solvents, add a phase-transfer catalyst like TBAB (0.1-0.2 eq) to shuttle it into the reaction phase.
Problem 2: Formation of Multiple Products / Side Reactions
Possible CauseRecommended Solution
Over-alkylation of Primary Amine This is a common issue where the desired secondary amine product reacts again with the starting material. To minimize this, use a large excess of the primary amine nucleophile (3-5 equivalents) or add the this compound slowly (e.g., via syringe pump) to a solution of the amine.
Boc Group Cleavage The Boc group is acid-labile. Ensure your reaction and workup conditions remain basic or neutral. During workup, avoid strong acidic washes. Use a saturated solution of Sodium Bicarbonate (NaHCO₃) or a dilute base wash if necessary.
Elimination (E2) Reaction This is more likely with stronger, bulkier bases and higher temperatures. If you suspect elimination, switch to a milder base (e.g., K₂CO₃ instead of NaH) and try running the reaction at a lower temperature for a longer time.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical starting conditions for the SN2 reaction of this compound with various nucleophiles. Optimization will be required for specific substrates.

Nucleophile TypeRecommended SolventRecommended Base (eq.)Temperature (°C)Additive (Optional)
Primary/Secondary Amine DMF or AcetonitrileK₂CO₃ or Cs₂CO₃ (1.5-2.0)25 - 600.1 eq NaI
Thiol DMF or THFK₂CO₃ or DIPEA (1.2)25 - 50-
Phenol DMF or AcetonitrileK₂CO₃ or Cs₂CO₃ (1.5)25 - 800.1 eq TBAB
Aliphatic Alcohol THF or DMFNaH (1.2)0 - 250.1 eq NaI

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol Nucleophile
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol nucleophile (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Potassium Carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of PEG: Add this compound (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel or RP-HPLC).

Protocol 2: Troubleshooting with a Phase Transfer Catalyst (PTC)
  • Preparation: To a round-bottom flask, add the nucleophile (1.0 eq), this compound (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add a suitable solvent like Acetonitrile or Toluene.

  • Reaction: Stir the mixture vigorously at 50-70 °C overnight. The vigorous stirring is crucial for efficient phase transfer.

  • Monitoring & Workup: Monitor the reaction and perform the workup as described in Protocol 1. The presence of the PTC may require additional aqueous washes to remove it before purification.

Visualizations

Reaction Pathway

sn2_reaction cluster_products Products BrPEG This compound TS Transition State [Nu---C---Br]ᵟ⁻ BrPEG->TS SN2 Attack NuH Nucleophile (Nu-H) Base Base (e.g., K₂CO₃) NuH->Base Solvent Polar Aprotic Solvent (e.g., DMF) Product Nu-PEG7-NHBoc Salts Salts (H-Base⁺, Br⁻) TS->Product TS->Salts

Caption: General SN2 reaction pathway for the coupling of this compound with a nucleophile.

Troubleshooting Workflow

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_solutions Solutions start Start: Low Reaction Yield check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Activity (Base, etc.) start->check_reagents opt_base Is Base Correct & Sufficient? check_reagents->opt_base opt_solvent Use Polar Aprotic Solvent (DMF, DMSO)? opt_temp Increase Temperature? opt_solvent->opt_temp Yes sol_solvent Switch to DMF/DMSO opt_solvent->sol_solvent No opt_cat Add Catalyst? (NaI or PTC) opt_temp->opt_cat Yes sol_temp Heat to 40-80 °C opt_temp->sol_temp No opt_base->opt_solvent Yes sol_base Use Cs₂CO₃ or NaH opt_base->sol_base No sol_cat Add 0.1 eq NaI or TBAB opt_cat->sol_cat No end Improved Yield opt_cat->end Yes sol_solvent->opt_temp sol_temp->opt_cat sol_base->opt_solvent sol_cat->end

Caption: A logical workflow for troubleshooting and optimizing low-yield reactions.

Key Parameter Relationships

parameter_relationships Yield Reaction Yield Purity Product Purity Rate Reaction Rate Temp Temperature Temp->Yield + Temp->Purity - (side rxns) Temp->Rate ++ Solvent Solvent Choice (Polar Aprotic) Solvent->Yield ++ Solvent->Rate ++ Base Base Strength & Type Base->Yield + Base->Purity - (elimination) Base->Rate + Nucleophile Nucleophile Strength Nucleophile->Yield ++ Nucleophile->Rate ++ Catalyst Catalyst (PTC / NaI) Catalyst->Yield ++ Catalyst->Rate ++

Caption: Relationships between key reaction parameters and their impact on outcomes.

References

common side reactions with Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Br-PEG7-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your conjugation and deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a seven-unit polyethylene glycol (PEG) chain. One terminus features a bromide (Br) group, which is a good leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins). The other end has a Boc-protected amine (NHBoc), which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation. Its primary applications are in bioconjugation, PEGylation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the main side reactions to be aware of when using the bromide terminus of the linker?

The primary desired reaction for the bromide terminus is nucleophilic substitution. However, two main side reactions can occur:

  • Elimination: Under basic conditions, an elimination reaction can compete with substitution, leading to the formation of an alkene at the end of the PEG chain. This can be minimized by carefully controlling the pH of the reaction.

  • Reaction with non-target nucleophiles: Besides the intended thiol target, the bromide can react with other nucleophilic groups present on a protein, such as the imidazole ring of histidine or the amino group of lysine, although these reactions are generally slower than with thiols.

Q3: How stable is the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[1] Premature cleavage can occur if the reaction or buffer conditions are acidic. It is crucial to maintain a neutral or slightly basic pH during the conjugation step to ensure the integrity of the Boc group.

Q4: What can cause incomplete Boc deprotection?

Incomplete Boc deprotection is a common issue and can be attributed to several factors:

  • Insufficient acid strength or concentration: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. If the concentration is too low, the reaction may not go to completion.

  • Inadequate reaction time or temperature: Deprotection is a kinetic process and may require sufficient time to complete, especially with sterically hindered substrates.

  • Steric hindrance: The bulky PEG chain can sometimes hinder the access of the acid to the Boc-protected amine.

  • Solvent issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent that ensures both the PEG-conjugate and the acid are well-solvated.

Q5: Can the PEG chain itself degrade during my experiment?

The polyethylene glycol (PEG) backbone is generally stable. However, it can be susceptible to oxidative degradation at high temperatures, especially in the presence of oxygen. This can lead to chain cleavage. It is advisable to use degassed solvents and work under an inert atmosphere (e.g., argon or nitrogen) if heating is required.

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible Cause Troubleshooting Steps
Inefficient Nucleophilic Substitution - Check pH: Ensure the reaction buffer is at a slightly basic pH (typically 7.5-8.5) to facilitate deprotonation of thiol groups, increasing their nucleophilicity. - Increase Nucleophile Concentration: Use a molar excess of the target molecule relative to the this compound linker. - Increase Reaction Time/Temperature: For sterically hindered nucleophiles, extending the reaction time or moderately increasing the temperature can improve yields.
Competing Side Reactions (Elimination) - Optimize pH: Avoid strongly basic conditions which favor elimination over substitution. Maintain the pH in the recommended range.
Hydrolysis of the Linker - Control pH: While the ether linkages of the PEG chain are stable, ensure that other functional groups on your target molecule that could be labile are compatible with the reaction conditions.
Poor Reagent Quality - Use High-Purity Reagents: Ensure the this compound is of high purity and has been stored correctly (dry, dark, and at -20°C) to prevent degradation.
Problem 2: Incomplete Boc Deprotection
Possible Cause Troubleshooting Steps
Insufficient Acid - Increase Acid Concentration: A common starting point is 20-50% TFA in DCM. If deprotection is incomplete, the concentration of TFA can be increased. - Use a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane for difficult deprotections.
Short Reaction Time - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, NMR) and extend the reaction time as needed.
Sub-optimal Solvent - Ensure Solubility: Confirm that your PEGylated conjugate is fully soluble in the chosen solvent (e.g., DCM).
Water Contamination - Use Anhydrous Conditions: Water can interfere with the deprotection reaction. Use anhydrous solvents and fresh TFA.
Problem 3: Observation of Unexpected Side Products
Possible Cause Troubleshooting Steps
Reaction with Non-Target Residues - Site-Directed Mutagenesis: If non-specific reactions are a major issue, consider engineering the protein to have a single, highly accessible cysteine residue for conjugation. - Optimize Reaction Conditions: Lowering the temperature and reaction time can sometimes improve specificity.
Degradation of the PEG Chain - Use Degassed Solvents: If the reaction requires heat, use degassed buffers and solvents and perform the reaction under an inert atmosphere to prevent oxidative degradation.
Cleavage of Acid-Labile Groups on the Target Molecule - Milder Deprotection Conditions: If your target molecule contains acid-sensitive groups, try using milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • If the target thiol is part of a disulfide bond, reduce it by incubating with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.

    • Purify the PEGylated protein from excess PEG linker and quenching agent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Boc Deprotection of the PEGylated Protein
  • Preparation:

    • Lyophilize the purified PEGylated protein to remove water.

    • Dissolve the dried conjugate in anhydrous dichloromethane (DCM).

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the progress by LC-MS.

  • Product Isolation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.

    • Dry the protein pellet under vacuum.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Br_PEG This compound Step1 Step 1: Nucleophilic Substitution Br_PEG->Step1 POI_Ligand POI Ligand (with nucleophile) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Step3 Step 3: Amide Coupling E3_Ligand->Step3 Intermediate POI-PEG-NHBoc Step1->Intermediate Formation of C-N or C-S bond Step2 Step 2: Boc Deprotection Intermediate->Step2 TFA/DCM Intermediate2 POI-PEG-NH2 Step2->Intermediate2 Intermediate2->Step3 PROTAC PROTAC Molecule (POI-Linker-E3 Ligand) Step3->PROTAC Formation of Amide Bond

A representative workflow for the synthesis of a PROTAC molecule.

BRD4_Degradation_Pathway cluster_protac PROTAC Action cluster_cellular Cellular Machinery cluster_downstream Downstream Effects PROTAC BRD4-Targeting PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Proteasome 26S Proteasome BRD4->Proteasome Degradation cMYC c-MYC Transcription (Oncogene) BRD4->cMYC Activates E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->BRD4 Ubiquitination Ubiquitin Ubiquitin Proteasome->cMYC Reduced Activation Apoptosis Apoptosis Proteasome->Apoptosis Induction Cell_Proliferation Cell Proliferation Proteasome->Cell_Proliferation Inhibition cMYC->Apoptosis Inhibits cMYC->Cell_Proliferation Promotes

References

Technical Support Center: Boc Deprotection of Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of Br-PEG7-NHBoc.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My Boc deprotection is incomplete, or the reaction is very slow. What are the possible causes and how can I resolve this?

Answer:

Incomplete or sluggish Boc deprotection can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The most common reason for incomplete deprotection is inadequate acid strength or concentration. Trifluoroacetic acid (TFA) is a standard reagent for this purpose, typically used in a solution with dichloromethane (DCM).[1]

    • Solution: Increase the concentration of TFA in the reaction mixture. You can start with a 20-50% (v/v) solution of TFA in DCM and incrementally increase it. For particularly stubborn substrates, neat TFA can be used, but caution is advised as it may affect other acid-sensitive functional groups.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete reactions. While many Boc deprotections proceed smoothly at room temperature, some substrates may require more forcing conditions.[1]

    • Solution: Extend the reaction time and monitor the progress regularly using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If extending the time is ineffective, consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although designed to improve solubility, can sometimes sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1]

    • Solution: Increasing the reaction time and/or the concentration of the acid can help overcome steric hindrance.

  • Reagent Quality: The effectiveness of TFA can be compromised by the presence of water, as it is hygroscopic.

    • Solution: Use fresh, anhydrous TFA for the deprotection reaction.

Question 2: I am observing unexpected side products in my reaction mixture after deprotection. What are they and how can I prevent their formation?

Answer:

The formation of side products is a common issue during Boc deprotection, primarily due to the generation of a reactive tert-butyl cation intermediate.

Common Side Products and Prevention Strategies:

  • t-Butylation of Nucleophiles: The liberated tert-butyl cation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture. The terminal bromide of your this compound is generally stable, but other nucleophiles can be problematic.

    • Prevention: The most effective way to prevent t-butylation is to use a "scavenger" in the reaction mixture. Scavengers are molecules that react with and neutralize the tert-butyl cation. A common and effective scavenger cocktail is a mixture of triisopropylsilane (TIS) and water in TFA.[2]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, they may be cleaved or degraded under the strong acidic conditions required for Boc deprotection.

    • Prevention: If your molecule is sensitive to strong acids, consider using milder deprotection conditions. Options include using a lower concentration of TFA, or alternative reagents like 4M HCl in dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for the Boc deprotection of this compound?

A1: A standard and robust protocol involves the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) with the addition of scavengers. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected product (Br-PEG7-NH2) will be more polar than the starting material (this compound) and will thus have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It allows for the accurate identification and quantification of the starting material, the desired product, and any side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.

Q3: Is the terminal bromide on the PEG chain stable under the acidic conditions of Boc deprotection?

A3: Alkyl bromides are generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM. However, prolonged reaction times or very harsh acidic conditions could potentially lead to side reactions. It is always recommended to monitor the reaction closely to ensure the integrity of the entire molecule.

Q4: What is the best work-up procedure to isolate the deprotected Br-PEG7-NH2?

A4: After the reaction is complete, the volatile components (TFA and DCM) are typically removed under reduced pressure. The resulting residue will be the TFA salt of your amine. For many applications, this salt can be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable organic solvent and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the TFA salt. Subsequent drying of the organic layer and removal of the solvent will yield the free amine.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection

ParameterCondition 1: StandardCondition 2: Mild
Reagent 20-50% TFA in DCM4M HCl in Dioxane
Scavengers 2.5% TIS, 2.5% H2ONot typically required
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours0.5 - 2 hours
Monitoring TLC, LC-MSTLC, LC-MS

Table 2: Expected Outcomes (Illustrative)

OutcomeExpected Result
Conversion > 95%
Purity (after work-up) > 90%
Common Impurities Starting material, t-butylated side products (if no scavenger is used)

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM with Scavengers

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-prepared deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v) to the reaction mixture. A common ratio is a 1:1 volume of the DCM solution to the deprotection cocktail.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).

  • Work-up (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting TFA salt of Br-PEG7-NH2 can often be used directly in the subsequent step.

  • Work-up (Free Amine): To obtain the free amine, dissolve the residue from step 6 in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, Br-PEG7-NH2.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up start Start with This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA/TIS/H2O Cocktail cool->add_reagents react Stir at 0°C to RT (1-4 hours) add_reagents->react monitor Monitor by TLC or LC-MS react->monitor incomplete Incomplete Reaction monitor->incomplete No complete Complete Reaction monitor->complete Yes incomplete->react Increase time/TFA conc. concentrate Concentrate in vacuo complete->concentrate neutralize Neutralize with aq. NaHCO3 (Optional) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Final Product: Br-PEG7-NH2 dry->product

Caption: Workflow for the Boc deprotection of this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Problem with Boc Deprotection check_reagents Check Reagent Quality (Fresh TFA?) start->check_reagents add_scavenger Add Scavengers (TIS/H2O) start->add_scavenger Side Products increase_time Increase Reaction Time check_reagents->increase_time Reagents OK increase_conc Increase TFA Concentration increase_time->increase_conc Still Incomplete milder_cond Use Milder Conditions (e.g., 4M HCl/Dioxane) add_scavenger->milder_cond If molecule is acid-sensitive

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Br-PEG7-NHBoc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of Br-PEG7-NHBoc conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional linker molecule. It features a bromine (Br) group at one end, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine (-NHBoc) at the other. The polyethylene glycol (PEG) chain, consisting of seven ethylene glycol units, is a hydrophilic spacer that enhances solubility in aqueous media.[1][2] The Boc (tert-butoxycarbonyl) group is a common protecting group for amines that can be removed under mild acidic conditions. This linker is often used in bioconjugation and drug delivery to connect molecules, such as in the synthesis of antibody-drug conjugates (ADCs) or PROTACs.[3][4][5]

Q2: What are the potential causes of aggregation for this compound and its conjugates?

Aggregation of this compound and its conjugates can be triggered by several factors:

  • High Concentrations: At elevated concentrations, intermolecular interactions become more frequent, which can lead to the formation of aggregates.

  • Suboptimal Solvent Conditions: The solubility of the conjugate is highly dependent on the solvent system. The presence of certain organic co-solvents or unfavorable buffer conditions (e.g., pH, ionic strength) can decrease solubility and promote aggregation.

  • Hydrophobicity of Conjugated Molecule: If this compound is conjugated to a hydrophobic molecule, the resulting conjugate may have poor aqueous solubility, leading to aggregation. While the PEG chain enhances hydrophilicity, it may not be sufficient to overcome the hydrophobicity of a large payload.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the conjugate, potentially leading to precipitation.

  • Bifunctional Reactions: As a bifunctional linker, there is a possibility of cross-linking multiple molecules, which can result in the formation of larger, insoluble aggregates, especially if both ends of the linker react intermolecularly.

Q3: How can I detect and quantify the aggregation of my this compound conjugate?

Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a powerful method for separating molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric conjugate, and the peak area can be used to quantify the percentage of high-molecular-weight species.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates and can provide information on the distribution of aggregate sizes.

  • Turbidity Measurements: A simple method to detect the formation of insoluble aggregates is to measure the turbidity of the solution using a UV-Vis spectrophotometer. An increase in absorbance (typically at a wavelength like 340 nm or 600 nm) indicates increased scattering due to insoluble particles.

Q4: What immediate steps can I take if I observe precipitation or cloudiness in my solution?

If you observe signs of aggregation, consider the following immediate actions:

  • Dilute the sample: Lowering the concentration may be sufficient to redissolve the aggregate.

  • Gentle warming: For some compounds, a slight increase in temperature can improve solubility. However, be cautious as this can also accelerate degradation.

  • Sonication: Brief sonication can help to break up aggregates and redissolve the compound.

  • Addition of a co-solvent: Adding a small amount of a compatible organic solvent in which your conjugate is more soluble (e.g., DMSO, DMF) can help to clarify the solution.

  • Filter the solution: If the aggregate is insoluble, it can be removed by filtration, though this will result in a loss of material.

Troubleshooting Guides

Problem: Poor Solubility of this compound Conjugate in Aqueous Buffer

This guide provides a systematic approach to addressing solubility issues with your conjugate.

Troubleshooting Workflow for Solubility Issues

start Start: Conjugate Precipitation Observed check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_solvent Is the buffer system optimal? check_conc->check_solvent No end_soluble End: Conjugate Solubilized lower_conc->end_soluble optimize_ph Optimize pH check_solvent->optimize_ph No check_temp Is temperature a factor? check_solvent->check_temp Yes adjust_ionic Adjust ionic strength optimize_ph->adjust_ionic add_cosolvent Add a compatible co-solvent adjust_ionic->add_cosolvent add_cosolvent->check_temp optimize_temp Optimize temperature check_temp->optimize_temp Yes add_excipients Consider adding stabilizing excipients check_temp->add_excipients No optimize_temp->end_soluble add_excipients->end_soluble

Caption: A logical flow diagram for troubleshooting solubility issues.

Data Presentation: Modulating Solvent Conditions

ParameterInitial ConditionSuggested Modification 1Suggested Modification 2Rationale
pH e.g., 7.4Adjust pH away from the pI of the conjugated molecule.Screen a range of pH values (e.g., 6.0, 7.0, 8.0).Solubility is often lowest at the isoelectric point (pI).
Co-solvent 100% Aqueous BufferAdd 5-10% (v/v) DMSO or DMF.Screen other miscible organic solvents.Hydrophobic conjugates may require a co-solvent for solubility.
Additives NoneAdd Arginine (50-100 mM).Add Polysorbate 20 (0.01-0.05% v/v).Arginine can suppress protein-protein interactions, while surfactants reduce surface-induced aggregation.
Problem: High Levels of Aggregation Detected by SEC

This guide outlines steps to reduce the formation of high molecular weight (HMW) species during conjugation or storage.

Experimental Workflow for Minimizing Aggregation

start Start: High Aggregation in SEC screen_params Perform small-scale screening experiments start->screen_params vary_conc Vary reactant concentrations screen_params->vary_conc vary_ratio Vary molar ratio of reactants screen_params->vary_ratio vary_temp Vary reaction temperature screen_params->vary_temp vary_time Vary reaction time screen_params->vary_time analyze_sec Analyze each condition by SEC vary_conc->analyze_sec vary_ratio->analyze_sec vary_temp->analyze_sec vary_time->analyze_sec optimal_cond Identify optimal conditions analyze_sec->optimal_cond scale_up Scale up reaction with optimal conditions optimal_cond->scale_up end_minimized End: Aggregation Minimized scale_up->end_minimized

Caption: Workflow for optimizing reaction conditions to minimize aggregation.

Data Presentation: Reaction Condition Optimization

ParameterRange to ScreenRationale
Conjugate Concentration 0.1 mg/mL to 10 mg/mLHigh concentrations can drive intermolecular cross-linking.
Molar Ratio (Linker:Substrate) 1:1, 3:1, 5:1, 10:1An excess of bifunctional linker can increase the chance of cross-linking.
Temperature 4°C, Room Temperature (20-25°C)Lower temperatures can slow down the reaction rate, potentially favoring intramolecular reactions.
Reaction Time 1h, 4h, 12h, 24hLonger reaction times may lead to the formation of more HMW species.

Experimental Protocols

Protocol 1: PEG Precipitation Assay for Relative Solubility Screening

This protocol is adapted for small molecules and can be used to compare the relative solubility of different this compound conjugates or to screen for optimal buffer conditions.

Objective: To determine the concentration of PEG that causes 50% precipitation of the conjugate (PEG1/2), providing a measure of relative solubility.

Materials:

  • This compound conjugate stock solution (e.g., 2 mg/mL in the chosen buffer)

  • High molecular weight PEG stock solution (e.g., 40% w/v PEG 10,000 in the same buffer)

  • Screening buffer(s) of choice

  • 96-well microplate

  • Microplate reader capable of measuring UV absorbance

Methodology:

  • Plate Preparation: In a 96-well plate, create a serial dilution of the PEG stock solution with the screening buffer to achieve a range of final PEG concentrations (e.g., from 2% to 20%).

  • Sample Addition: Add a fixed amount of the this compound conjugate stock solution to each well containing the diluted PEG. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Mix the contents of the wells by gentle pipetting. Seal the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 15-30 minutes) to allow for precipitation to equilibrate.

  • Centrifugation: Centrifuge the plate to pellet the precipitated conjugate.

  • Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new, UV-transparent 96-well plate.

  • Quantification: Measure the absorbance of the supernatant at a wavelength where the conjugate absorbs (e.g., 280 nm if the conjugate contains a protein or other chromophore).

  • Data Analysis:

    • Plot the absorbance (proportional to the soluble conjugate concentration) against the final PEG concentration.

    • Fit the data to a sigmoidal curve.

    • The PEG1/2 value is the PEG concentration at which the absorbance is 50% of the maximum, representing the relative solubility. A higher PEG1/2 value indicates better solubility.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) aggregates from the monomeric this compound conjugate.

Materials:

  • HPLC or UPLC system with a UV detector and preferably a Refractive Index (RI) detector.

  • SEC column suitable for the expected molecular weight range of the conjugate and its potential aggregates.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • This compound conjugate sample, filtered through a 0.22 µm filter.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on all detectors.

  • Sample Injection: Inject a known volume of the filtered conjugate sample (e.g., 20-100 µL).

  • Chromatographic Run: Run the separation isocratically for a sufficient time to allow for the elution of all species.

  • Data Acquisition: Record the chromatograms from both the UV and RI detectors.

  • Data Analysis:

    • Identify the peaks in the chromatogram. HMW aggregates will elute first, followed by the monomeric conjugate, and then any smaller molecules.

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100

    • The use of both UV and RI detectors can help to distinguish between species with different compositions (e.g., protein-containing vs. non-protein-containing).

References

Technical Support Center: Optimizing Solubility of Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively dissolving and handling Br-PEG7-NHBoc in organic solvents. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features influencing solubility?

A1: this compound is a heterobifunctional PROTAC linker. Its solubility is governed by three main structural components:

  • tert-Butyloxycarbonyl (Boc) Group: This is a bulky, nonpolar protecting group that enhances solubility in lipophilic organic solvents.[1]

  • PEG7 Linker: The seven-unit polyethylene glycol chain is flexible and hydrophilic, contributing significantly to solubility in a wide range of polar organic solvents through hydrogen bonding.[1]

  • Terminal Bromide: The alkyl bromide functional group adds to the molecule's overall polarity.[1]

Q2: In which organic solvents is this compound expected to be soluble?

A2: Based on the solubility profiles of structurally similar molecules, this compound is expected to be readily soluble in common polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM).[2][3] PEGs in general are also soluble in chloroform and less so in toluene and alcohols.

Q3: Are there any solvents in which this compound is likely to have poor solubility?

A3: Yes, PEG compounds are generally not soluble in nonpolar solvents like diethyl ether and hexane.

Q4: How does the molecular weight of the PEG chain affect solubility?

A4: As the molecular weight of a PEG chain increases, its solubility in organic solvents tends to decrease. However, for a relatively short chain like PEG7, good solubility in appropriate organic solvents is still expected.

Q5: How should I store this compound and its solutions?

A5: this compound should be stored in a freezer at -20°C or lower for long-term stability. Stock solutions, particularly in anhydrous solvents if the compound is moisture-sensitive, should also be stored at low temperatures and protected from repeated freeze-thaw cycles. It is advisable to allow the vial to reach room temperature before opening to prevent condensation.

Troubleshooting Guide

This section addresses common problems encountered when dissolving this compound.

Issue 1: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause: The chosen solvent may not be optimal, or the dissolution process is kinetically slow. Due to its potential for high crystallinity, the dissolution of PEG compounds can be a slow process.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, DMF, or DCM.

    • Gentle Heating: Slightly warming the solution can aid in dissolution. PEGs can be dissolved in warm water (80-90°C) without adverse effects, and this principle can be cautiously applied to organic solvents.

    • Agitation: Use a vortex mixer or sonication to provide mechanical energy to break down the solid lattice and promote solvation.

    • Increase Solvent Volume: The concentration may be too high. Try adding more solvent to see if the compound dissolves.

Issue 2: The compound appears to form a gel-like substance.

  • Possible Cause: This phenomenon, known as "gellation," can occur with PEGs, especially if not stirred adequately during dissolution.

  • Troubleshooting Steps:

    • Constant Stirring: It is crucial to stir the mixture continuously while adding the solvent to the solid compound.

    • Elevated Temperature: As with slow dissolution, gentle heating with constant stirring can help break up the gel and achieve a homogenous solution.

Issue 3: The solution is cloudy or hazy after dissolution.

  • Possible Cause: The solution may be supersaturated, or there might be insoluble impurities present. It's also possible that the compound is degrading.

  • Troubleshooting Steps:

    • Check for Saturation: Try diluting a small aliquot of the solution to see if the cloudiness disappears.

    • Filter the Solution: If impurities are suspected, the solution can be filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) compatible with the organic solvent used.

    • Assess Stability: PEGs are generally stable, but ensure that the solvent is pure and that storage conditions are appropriate to prevent degradation.

Data Presentation

Expected Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not publicly available, the following table provides an expected solubility profile based on data from structurally analogous compounds like t-boc-N-amido-dPEG®-amines. For precise experimental needs, it is highly recommended to determine the solubility experimentally using the protocol provided in the next section.

SolventClassificationExpected SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAnalogous compounds show good solubility.
Dimethylformamide (DMF) Polar AproticSolubleRecommended for creating stock solutions of similar PEG reagents.
Dichloromethane (DCM) ChlorinatedSolubleA common solvent for Boc-protected PEG linkers.
Acetonitrile (ACN) Polar AproticSolubleA close analog is reported to be soluble in ACN.
Methanol Polar ProticModerately SolublePEGs are generally less soluble in alcohols compared to polar aprotic solvents.
Toluene NonpolarSparingly SolubleSolubility may be improved with heating.
Diethyl Ether NonpolarInsolublePEGs are generally not soluble in ether.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the approximate solubility of this compound in a chosen organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMSO, DMF, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Centrifuge

  • Small volume vials (e.g., 2 mL)

  • Pipettes

  • HPLC or other quantitative analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a vial.

    • Add a known volume of the selected organic solvent (e.g., 1 mL).

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. If a shaker is unavailable, intermittent vortexing over the equilibration period can be performed.

  • Phase Separation:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other suitable analytical method.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature (often expressed in mg/mL or mol/L).

Mandatory Visualization

G Troubleshooting Workflow for Dissolving this compound cluster_start cluster_problem cluster_end Start Start: Dissolve this compound Problem Issue Encountered? Start->Problem SlowDissolve Slow Dissolution / Incomplete Problem->SlowDissolve Yes End Homogeneous Solution Problem->End No Action1 1. Gentle Heating 2. Vortex/Sonicate 3. Increase Solvent SlowDissolve->Action1 Gellation Gel Formation Action2 1. Constant Stirring 2. Gentle Heating Gellation->Action2 Cloudy Cloudy Solution Action3 1. Dilute Aliquot 2. Filter Solution Cloudy->Action3 Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for dissolving this compound.

G Experimental Workflow for Solubility Determination Prep 1. Prepare Saturated Solution (Excess Solute + Solvent) Equilibrate 2. Equilibrate (e.g., 24h at 25°C with shaking) Prep->Equilibrate Separate 3. Separate Phases (Centrifugation) Equilibrate->Separate Analyze 4. Analyze Supernatant (Dilute and Quantify via HPLC) Separate->Analyze Calculate 5. Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Caption: Experimental workflow for determining solubility.

References

Technical Support Center: Purifying PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your purification experiments.

Issue 1: Poor Separation of PEGylated Conjugate from Unreacted Protein

Symptom: Co-elution or overlapping peaks of the desired PEGylated product and the native, unreacted protein during chromatographic analysis.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry Select a column with a different stationary phase. For instance, if using a C18 reversed-phase column, consider a C4 or C8 for potentially different selectivity. In ion-exchange chromatography (IEX), ensure the resin's charge is appropriate for the pH and your protein's pI.[1][2]
Suboptimal Gradient Elution Optimize the elution gradient. A shallower gradient around the expected elution time of your compounds can significantly improve resolution.[1]
Incorrect Mobile Phase Composition Adjust the mobile phase. In reversed-phase HPLC (RP-HPLC), altering the organic solvent percentage or the ion-pairing agent can enhance separation. For IEX, modifying the salt concentration or pH of the elution buffer is critical.[1][3]
Insufficient PEG Size Difference The hydrodynamic radius of the PEGylated protein may not be sufficiently different from the native protein for effective separation by size exclusion chromatography (SEC). Consider using a larger PEG reagent in future experiments if possible.

Issue 2: Low Recovery of Purified PEGylated Conjugate

Symptom: A significant loss of the desired product during the purification process, resulting in a low final yield.

Possible Causes and Solutions:

CauseSolution
Non-specific Binding to Column Matrix Ensure the column is properly equilibrated with the running buffer before loading the sample. Increasing the ionic strength of the buffer can sometimes reduce non-specific interactions.
Precipitation on the Column The conjugate may be precipitating due to the mobile phase composition. Verify the solubility of your PEGylated compound in the chosen buffers and adjust the pH or add solubilizing agents if necessary.
Product Degradation The PEGylated compound may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your conjugate and consider using faster purification methods or adding stabilizers to your buffers.
Inaccessible Affinity Tag If using affinity chromatography, the PEG moiety might be sterically hindering the affinity tag, preventing efficient binding to the resin. Consider re-engineering the protein to place the tag at a more accessible location or use an alternative purification strategy.

Issue 3: Presence of Unreacted PEG in the Final Product

Symptom: The final purified product is contaminated with free, unreacted PEG reagent.

Possible Causes and Solutions:

CauseSolution
Ineffective Separation Method Size-exclusion chromatography (SEC) and ultrafiltration/diafiltration (UF/DF) are generally effective at removing unreacted PEG due to the significant size difference. If using other methods like IEX or HIC, ensure the conditions are optimized for separating the neutral PEG from the charged/hydrophobic conjugate.
Incorrect Membrane Cutoff (UF/DF) When using ultrafiltration or diafiltration, select a membrane with a molecular weight cutoff (MWCO) that is significantly larger than the unreacted PEG but smaller than the PEGylated protein.
Column Overloading Overloading the chromatography column can lead to breakthrough of impurities, including unreacted PEG. Reduce the sample load to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The main challenges stem from the heterogeneity of the PEGylation reaction mixture, which can contain the desired mono-PEGylated product, multi-PEGylated species, positional isomers, unreacted protein, and excess PEG reagent. Key difficulties include:

  • Separating PEGylated species: Differentiating between mono-, di-, and multi-PEGylated forms, as well as positional isomers, can be challenging due to their similar physicochemical properties.

  • Removing unreacted PEG: The excess PEG reagent used to drive the reaction forward must be efficiently removed.

  • Maintaining protein stability: The purification process itself can sometimes lead to protein denaturation or aggregation.

Q2: Which chromatographic technique is best for purifying my PEGylated protein?

The optimal technique depends on the specific properties of your protein and the PEG reagent used. Here is a comparison of common methods:

TechniquePrincipleBest For
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Removing unreacted PEG and protein aggregates.
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEGylation can shield the protein's charge, altering its interaction with the resin.Separating native protein from PEGylated forms and resolving positional isomers.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of positional isomers and purity analysis.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.An orthogonal method to IEX, useful for polishing steps.

Q3: How does the size and structure of the PEG molecule affect purification?

The size and structure (linear vs. branched) of the attached PEG have a significant impact on purification:

  • Size: Larger PEG chains lead to a greater increase in the hydrodynamic radius, which generally improves separation from the native protein in SEC. In IEX, larger PEGs can cause more significant charge shielding, which can also be exploited for separation.

  • Structure: Branched PEGs can have a more pronounced effect on the overall size and shape of the conjugate compared to linear PEGs of the same molecular weight, which can influence chromatographic behavior.

Q4: Can non-chromatographic methods be used for purification?

Yes, non-chromatographic techniques can be very effective, especially for initial purification steps:

  • Ultrafiltration/Diafiltration (UF/DF): This membrane-based technique is excellent for removing unreacted PEG and for buffer exchange. It separates molecules based on size.

  • Aqueous Two-Phase Systems (ATPS): This method partitions components between two immiscible aqueous phases and can be a gentle and scalable purification step.

Quantitative Data Summary

The following tables provide representative data on the efficiency of different purification methods for PEGylated proteins.

Table 1: Comparison of HPLC Methods for Purity Assessment

MethodAnalyteRetention Time (min)Peak Area (%)
SEC-HPLC Aggregates7.51.2
Di-PEGylated Protein8.510.5
Mono-PEGylated Protein9.285.3
Native Protein10.12.8
Free PEG11.00.2
RP-HPLC Native Protein15.2-
Positional Isomer 116.5-
Positional Isomer 217.1-
Main PEGylated Species18.0-

Note: Data is illustrative and will vary based on the specific protein, PEG, and experimental conditions.

Table 2: Purification Efficiency of a Two-Stage Diafiltration Process

StepPurification Factor (vs. unreacted protein)Purification Factor (vs. PEG)Overall Yield (%)
Two-Stage Diafiltration >1000>2078

Source: Adapted from a study on PEGylated alpha-lactalbumin.

Experimental Protocols

1. Size-Exclusion Chromatography (SEC) for Removal of Unreacted PEG

  • Column: A suitable SEC column with a fractionation range appropriate for the size difference between your PEGylated protein and free PEG (e.g., Superdex 200).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with your protein.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Procedure:

    • Equilibrate the column with at least 2 column volumes of mobile phase.

    • Inject the PEGylation reaction mixture. The volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • The PEGylated protein will elute first, followed by the native protein (if not fully reacted), and finally the unreacted PEG.

    • Collect fractions corresponding to the PEGylated protein peak.

2. Ion-Exchange Chromatography (IEX) for Separation of PEGylated Species

  • Column: A cation or anion exchange column, depending on the pI of your protein and the chosen buffer pH.

  • Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 1 M NaCl).

  • Procedure:

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

    • Load the sample, which should be in or exchanged into the Binding Buffer.

    • Wash the column with Binding Buffer until the UV baseline is stable to remove unbound material.

    • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 column volumes.

    • Due to charge shielding, the PEGylated species are expected to elute at a lower salt concentration than the native protein.

    • Collect fractions and analyze by SDS-PAGE or another suitable method to identify the desired product.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Strategy cluster_analysis Analysis Reaction PEGylation Reaction Mixture (PEG-Protein, Native Protein, Free PEG) SEC Size-Exclusion Chromatography (SEC) - Removes free PEG and aggregates Reaction->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) - Separates native vs. PEGylated - Resolves isomers SEC->IEX High-Resolution Separation HIC Hydrophobic Interaction Chromatography (HIC) - Polishing step IEX->HIC Optional Polishing Analysis Purity & Characterization (SDS-PAGE, HPLC, Mass Spec) IEX->Analysis HIC->Analysis

Caption: A typical experimental workflow for the purification and analysis of PEGylated proteins.

troubleshooting_logic Start Purification Issue Identified Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield Low Yield? Poor_Separation->Low_Yield No Optimize_Gradient Optimize Gradient Poor_Separation->Optimize_Gradient Yes Impurity Impurity Present? Low_Yield->Impurity No Check_Binding Non-specific Binding? Low_Yield->Check_Binding Yes Use_SEC_UF Use SEC or UF/DF Impurity->Use_SEC_UF Yes (Free PEG) Change_Column Change Column Chemistry Optimize_Gradient->Change_Column Adjust_Mobile_Phase Adjust Mobile Phase Change_Column->Adjust_Mobile_Phase Check_Solubility Precipitation? Check_Binding->Check_Solubility No Increase_Ionic_Strength Increase Ionic Strength Check_Binding->Increase_Ionic_Strength Yes Adjust_pH_Solvent Adjust pH/Solvent Check_Solubility->Adjust_pH_Solvent Yes Free_PEG Unreacted PEG?

Caption: A decision tree for troubleshooting common issues in PEGylated compound purification.

References

stability issues of Br-PEG7-NHBoc under different pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of Br-PEG7-NHBoc, particularly concerning its behavior under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc group on the this compound linker?

A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions but is generally stable to bases and most nucleophiles.[1] This characteristic allows for the selective deprotection of the amine when required after conjugation.

Q2: At what pH range is the Boc group susceptible to cleavage?

A2: The Boc group is readily cleaved under strongly acidic conditions (pH < 1), and the rate of cleavage is dependent on the acid concentration.[2][3] It is relatively stable at neutral pH (around 7) and under basic conditions.

Q3: What about the stability of the bromo group and the PEG linker itself?

A3: The bromo group is susceptible to nucleophilic substitution, and this reactivity is key to its function in conjugation reactions.[4][5] The polyethylene glycol (PEG) linker is generally stable under a wide range of pH conditions and contributes to the solubility and biocompatibility of the conjugate.

Q4: How should I store this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry place, protected from moisture and acidic vapors. For long-term storage, it is advisable to keep it at -20°C.

pH Stability Summary

The stability of the this compound linker is primarily determined by the lability of the Boc-protected amine and the reactivity of the bromo group. The PEG7 linker itself is highly stable.

pH RangeStability of NHBoc GroupStability of Bromo GroupGeneral Recommendations
Acidic (pH < 4) Unstable. Rapid cleavage can occur, especially with strong acids. The rate of deprotection is often second-order with respect to acid concentration.Generally stable , but hydrolysis can be catalyzed by strong acids.Avoid prolonged exposure to acidic conditions unless Boc deprotection is intended.
Neutral (pH 6-8) Stable. The Boc group is stable under neutral conditions.Moderately stable. Susceptible to nucleophilic attack by thiols or other strong nucleophiles. Slow hydrolysis may occur over extended periods in aqueous buffers.Ideal for conjugation reactions with nucleophiles like thiols. Use freshly prepared solutions.
Basic (pH > 9) Generally Stable. The Boc group is resistant to basic hydrolysis.Susceptible to hydrolysis and reaction with hydroxide ions, which are strong nucleophiles.Avoid high pH if the bromo group is needed for subsequent reactions.

Troubleshooting Guide

Issue 1: Low or no conjugation of this compound to my target molecule.

  • Possible Cause: Inactive bromo group due to hydrolysis.

    • Solution: Ensure your reaction buffer is at a neutral or slightly acidic pH and is free of strong nucleophiles other than your target. Use the linker shortly after dissolving it in an aqueous buffer.

  • Possible Cause: Steric hindrance.

    • Solution: The linker may be too short for the specific conjugation site on your target molecule. Consider a linker with a longer PEG chain.

  • Possible Cause: Incorrect reaction conditions.

    • Solution: Optimize the reaction time, temperature, and concentration of reactants. Ensure the nucleophile on your target molecule is in its reactive form (e.g., deprotonated thiol).

Issue 2: Premature cleavage of the Boc group during conjugation.

  • Possible Cause: The reaction buffer is too acidic.

    • Solution: Carefully check and adjust the pH of your reaction buffer to be within the neutral range (pH 6-8).

  • Possible Cause: Contamination of reagents with acidic impurities.

    • Solution: Use high-purity reagents and solvents for your conjugation reaction.

Issue 3: Unexpected side products are observed.

  • Possible Cause: Alkylation of non-target nucleophiles.

    • Solution: If your target molecule has multiple nucleophilic sites, consider a protection strategy for the other sites. Alternatively, adjust the reaction pH to favor the reactivity of the desired site.

  • Possible Cause: Byproducts from Boc deprotection.

    • Solution: During acidic deprotection, the resulting tert-butyl cation can alkylate sensitive functional groups. The use of scavengers like triisopropylsilane (TIPS) or thioanisole in the deprotection step can minimize these side reactions.

Experimental Protocols

Protocol 1: Acidic Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the amine of this compound or its conjugate.

  • Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Addition of Acid: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM. The reaction is typically fast and occurs at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Purification: The resulting amine salt can be used directly or purified further by an appropriate method like precipitation or chromatography.

Protocol 2: Conjugation of this compound to a Thiol-Containing Peptide

This protocol outlines a typical procedure for conjugating the bromo group of the linker to a cysteine residue in a peptide.

  • Peptide Preparation: Dissolve the thiol-containing peptide in a reaction buffer, typically a phosphate or bicarbonate buffer at pH 7.0-7.5. If the peptide has disulfide bonds, it may need to be reduced first with a reducing agent like TCEP and purified.

  • Linker Preparation: Dissolve this compound in a compatible solvent like DMF or DMSO.

  • Conjugation Reaction: Add the linker solution to the peptide solution in a slight molar excess.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting conjugate using a suitable method such as reverse-phase HPLC to remove unreacted peptide and excess linker.

  • Deprotection (Optional): If the free amine is required for subsequent steps, the purified conjugate can be subjected to the Boc deprotection protocol described above.

Visual Guides

Boc_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Br_PEG_NHBoc This compound Protonated_Boc Protonated Carbamate Br_PEG_NHBoc->Protonated_Boc + H+ TFA TFA (H+) TFA->Protonated_Boc Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Fragmentation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H+ Deprotected_Amine Br-PEG7-NH3+ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of the NHBoc group.

Experimental_Workflow Start Start Dissolve_Peptide Dissolve Thiol-Peptide (pH 7.0-7.5 Buffer) Start->Dissolve_Peptide Dissolve_Linker Dissolve this compound (DMF/DMSO) Start->Dissolve_Linker Conjugation Conjugation Reaction (RT, 2-4h) Dissolve_Peptide->Conjugation Dissolve_Linker->Conjugation Purification1 Purify Conjugate (RP-HPLC) Conjugation->Purification1 Deprotection_Decision Boc Deprotection Needed? Purification1->Deprotection_Decision Deprotection_Step Acidic Deprotection (TFA/DCM) Deprotection_Decision->Deprotection_Step Yes End End Deprotection_Decision->End No Purification2 Purify Final Product (RP-HPLC) Deprotection_Step->Purification2 Purification2->End

Caption: General workflow for conjugation and deprotection.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Br-PEG7-NHBoc, is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins.[][2] Its precise chemical structure, purity, and stability are paramount to the efficacy and reproducibility of the resulting PROTACs. This guide provides a comparative overview of the key analytical methods for the comprehensive characterization of this compound, supported by representative data and detailed experimental protocols.

The structure of this compound consists of a seven-unit polyethylene glycol (PEG) chain functionalized with a terminal bromide and a Boc-protected amine. This configuration allows for the sequential conjugation of two different molecular entities. The analytical challenge lies in confirming the integrity of both functional groups, the length of the PEG spacer, and the overall purity of the compound.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the robust characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method provides unique and complementary information regarding the molecule's structure, purity, and identity.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound and its common alternatives.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Expected)Alternative 1: Tos-PEG7-NHBoc (Representative)Alternative 2: N3-PEG7-NHBoc (Representative)
Boc (-C(CH₃)₃) ~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
PEG (-O-CH₂-CH₂-O-) ~3.64 ppm (m, 24H)~3.64 ppm (m, 24H)~3.64 ppm (m, 24H)
-CH₂-NHBoc ~3.30 ppm (q, 2H)~3.30 ppm (q, 2H)~3.30 ppm (q, 2H)
-O-CH₂-CH₂-NHBoc ~3.54 ppm (t, 2H)~3.54 ppm (t, 2H)~3.54 ppm (t, 2H)
-O-CH₂-CH₂-Br ~3.80 ppm (t, 2H)--
-CH₂-CH₂-Br ~3.45 ppm (t, 2H)--
-O-CH₂-CH₂-OTs -~4.16 ppm (t, 2H)-
Ar-H (Tosyl) -~7.35 ppm (d, 2H), ~7.80 ppm (d, 2H)-
Ar-CH₃ (Tosyl) -~2.45 ppm (s, 3H)-
-CH₂-N₃ --~3.38 ppm (t, 2H)
NH-Boc ~5.20 ppm (br s, 1H)~5.20 ppm (br s, 1H)~5.20 ppm (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for alternatives are based on typical values for similar structures.[3]

Table 2: Comparative HPLC Purity Analysis

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Alternative RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 15 min20-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 214 nm or ELSDUV at 214 nm or ELSD
Expected Purity >95%>95%

Note: The choice of column and gradient may require optimization for specific batches and impurity profiles.

Table 3: Mass Spectrometry Data

Ionization ModeExpected Ionm/z
ESI+ [M+H]⁺532.23
ESI+ [M+Na]⁺554.21
ESI+ [M-Boc+H]⁺432.18

Note: Fragmentation of the Boc group is commonly observed in ESI-MS.[4]

Table 4: FTIR Peak Assignments

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3350 N-H StretchAmine (Boc-protected)
~2870 C-H StretchAlkane
~1690 C=O StretchCarbonyl (Boc)
~1520 N-H BendAmine (Boc-protected)
~1100 C-O-C StretchEther (PEG backbone)
~650 C-Br StretchAlkyl Bromide

Note: Peak positions can vary slightly based on the sample state (e.g., solid, liquid film).[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial until the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Analysis:

    • Assign the peaks to the corresponding protons and carbons in the this compound structure.

    • Verify the presence of the characteristic signals for the Boc group, the PEG backbone, and the terminal functional groups.

    • Assess purity by identifying any unexpected signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column temperature to 25°C.

    • Use a mobile phase consisting of A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.

    • Run a linear gradient from 30% to 90% B over 15 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Detect the eluting compounds using a UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis:

    • Identify the peaks corresponding to the expected protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺.

    • Observe for the presence of a fragment ion corresponding to the loss of the Boc group [M-Boc+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) from a volatile solvent like chloroform.

  • Data Acquisition:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, C-H, C=O, C-O-C, and C-Br functional groups.

Visualization of Analytical Workflow

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV/ELSD Sample->HPLC MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity MW Molecular Weight Verification MS->MW FunctionalGroups Functional Group Identification FTIR->FunctionalGroups Result Comprehensive Characterization Report Structure->Result Purity->Result MW->Result FunctionalGroups->Result

Caption: Analytical workflow for this compound characterization.

Logical_Relationship Logical Relationship of Analytical Techniques cluster_primary Primary Characterization cluster_confirmation Confirmatory Analysis Compound This compound NMR NMR (Structure & Purity) Compound->NMR HPLC HPLC (Purity & Quantification) Compound->HPLC MS MS (Molecular Weight) NMR->MS Confirms Mass FTIR FTIR (Functional Groups) NMR->FTIR Confirms Functional Groups HPLC->MS Coupled Technique (LC-MS)

Caption: Logical relationship of analytical techniques.

Conclusion

The comprehensive characterization of this compound is a critical step in the development of robust and reliable PROTACs. A combination of NMR, HPLC, MS, and FTIR provides a complete picture of the molecule's identity, purity, and structural integrity. By following the detailed protocols outlined in this guide, researchers can ensure the quality of their bifunctional linkers, leading to more consistent and reproducible results in their drug discovery efforts.

References

A Researcher's Guide to HPLC and Mass Spectrometry of Amine-Reactive PEG Linkers: A Comparative Analysis of Br-PEG7-NHBoc, NHS-PEG-Maleimide, and DBCO-PEG-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise characterization of bioconjugates is paramount. The choice of linker can significantly influence the stability, efficacy, and analytical profile of the final product. This guide provides a comparative analysis of three amine-reactive polyethylene glycol (PEG) linkers: Br-PEG7-NHBoc, NHS-PEG-Maleimide, and DBCO-PEG-NHS. We delve into their analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering supporting data and detailed experimental protocols to inform your selection process.

Performance Comparison of Amine-Reactive PEG Linkers

The selection of an appropriate linker is a critical step in the development of bioconjugates, impacting not only the efficacy and stability of the final product but also the complexity of its analytical characterization.[1][2] This section provides a quantitative comparison of this compound with two popular alternatives: NHS-PEG-Maleimide and DBCO-PEG-NHS. The data presented below is synthesized from typical experimental outcomes for these classes of molecules.

Table 1: HPLC and Mass Spectrometry Data for Amine-Reactive PEG Linkers

LinkerMolecular Weight (Da)Typical RP-HPLC Retention Time (min)Observed m/z [M+H]⁺Purity (%)Key Mass Spec Fragmentation Ions
This compound ~543.5 (with Br isotopes)8.2544.2, 546.2>95Loss of Boc group (-100), cleavage of PEG chain (-44)
NHS-PEG-Maleimide Variable (e.g., ~500-2000)9.5Dependent on PEG length>95Loss of NHS group (-115), fragmentation of maleimide
DBCO-PEG-NHS Variable (e.g., ~650-1500)11.1Dependent on PEG length>95Loss of NHS group (-115), characteristic DBCO fragment

Note: Retention times are illustrative and highly dependent on the specific HPLC conditions and the nature of the conjugated molecule. The observed m/z for this compound reflects the characteristic isotopic pattern of bromine.

Linker Characteristics and Applications

This compound: This linker features a terminal bromide that reacts with primary amines via nucleophilic substitution, and a Boc-protected amine that allows for subsequent deprotection and further modification. Its defined PEG7 length provides a discrete spacer.

NHS-PEG-Maleimide: This is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, while the maleimide group specifically targets thiol groups (e.g., on cysteine residues).[3][4] This allows for the specific conjugation of two different molecules.

DBCO-PEG-NHS: This linker is designed for copper-free "click chemistry."[5] The NHS ester couples to an amine, introducing a dibenzocyclooctyne (DBCO) group. This DBCO group can then react with an azide-modified molecule in a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis and comparison of these conjugates. The following protocols provide a framework for HPLC and mass spectrometry analysis.

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is a general guideline for the separation of PEGylated conjugates.

  • System: UHPLC or HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm or 280 nm (if the conjugate has a chromophore).

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is designed to be coupled with the HPLC method described above.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 300-2000.

  • Data Analysis: Deconvolute the resulting spectra if multiple charge states are observed. For bromine-containing compounds, look for the characteristic isotopic pattern with peaks separated by approximately 2 Da and a near 1:1 ratio.

Visualization of Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow conjugation Conjugation Reaction (e.g., Amine + Linker) purification Purification (e.g., SEC or Dialysis) conjugation->purification dissolution Dissolution in Mobile Phase purification->dissolution hplc RP-HPLC Separation dissolution->hplc ms ESI-MS Detection hplc->ms data_analysis Data Analysis (Chromatogram & Spectrum) ms->data_analysis

Caption: General experimental workflow for HPLC-MS analysis of bioconjugates.

Logical Pathway for Linker Selection

The choice of linker depends on the specific application and desired properties of the bioconjugate.

linker_selection start Define Conjugation Strategy amine_reactive Targeting Primary Amines? start->amine_reactive thiol_reactive Also Targeting Thiols? amine_reactive->thiol_reactive Yes click_chem Need for Bioorthogonal Click Chemistry? amine_reactive->click_chem No thiol_reactive->click_chem No nhs_maleimide Use NHS-PEG-Maleimide thiol_reactive->nhs_maleimide Yes br_peg Use Br-PEG-NHBoc click_chem->br_peg No dbco_nhs Use DBCO-PEG-NHS click_chem->dbco_nhs Yes

Caption: Decision tree for selecting an amine-reactive PEG linker.

References

A Comparative Guide to Br-PEG7-NHBoc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic properties of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable nature.

This guide provides a comprehensive comparison of Br-PEG7-NHBoc, a heterobifunctional PEG linker, with other commonly used PEG linkers. We will delve into their chemical properties, conjugation chemistries, and impact on the performance of bioconjugates, supported by experimental data and detailed protocols.

Overview of this compound and Other PEG Linkers

This compound is a heterobifunctional linker featuring a bromo group at one end and a Boc-protected amine at the other, connected by a 7-unit polyethylene glycol chain.[1] The bromo group serves as a reactive handle for conjugation, typically with nucleophiles, while the Boc-protected amine allows for subsequent deprotection and coupling to another molecule. This linker is particularly utilized in the synthesis of PROTACs.[1]

Other PEG linkers are available with a variety of reactive functionalities and PEG chain lengths. Common reactive groups include:

  • Maleimide: Reacts specifically with thiols (e.g., from cysteine residues in proteins) to form a stable thioether bond.

  • NHS (N-Hydroxysuccinimide) ester: Reacts with primary amines (e.g., from lysine residues in proteins) to form a stable amide bond.

  • Alkyne/Azide: Used in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) for highly efficient and specific bioconjugation.

The length of the PEG chain is a crucial parameter that can be varied to optimize the properties of the bioconjugate. Shorter PEG chains (e.g., PEG2, PEG4) provide a more rigid connection, while longer chains (e.g., PEG12, PEG24) offer increased hydrophilicity and flexibility.

Data Presentation: A Comparative Analysis

Direct head-to-head comparisons of this compound with other linkers in the same experimental system are limited in the publicly available literature. However, by compiling data from various studies on PROTACs and ADCs, we can draw meaningful comparisons on how different linker types and lengths affect key performance parameters.

Table 1: Physicochemical Properties of Representative PEG Linkers

Linker TypeMolecular Weight ( g/mol )Key FeaturesPrimary Application
This compound 532.46[1]Bromo and Boc-amine functionalities; 7 PEG units.PROTAC Synthesis
Maleimide-PEG8-NHS Ester ~640Maleimide for thiol conjugation, NHS ester for amine conjugation; 8 PEG units.ADC/Bioconjugation
DBCO-PEG4-NHS Ester ~550DBCO for strain-promoted click chemistry, NHS ester for amine conjugation; 4 PEG units.ADC/Bioconjugation
Alkyl Chain (C12) ~200Hydrophobic, flexible.PROTAC Synthesis

Table 2: Impact of Linker Type on PROTAC Degradation Efficiency (DC50 and Dmax)

Note: Data is compiled from different studies and should be interpreted as illustrative of general trends rather than a direct comparison.

Target ProteinPROTAC LinkerCell LineDC50 (nM)Dmax (%)Reference
BRD4PEG-basedH661, H8388 - 23>90% at 100 nM[2]
BTKPEG-based (≥ 4 PEG units)Ramos1 - 40Not specified[3]
BTKNon-covalent PROTAC (NC-1)Mino2.297
HDAC1/3Benzamide-based (PEG linker)HCT116530 - 910Not specified
ERα16-atom chain lengthMCF726,000Not specified

Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC TargetLinker ModificationAnimal ModelKey Pharmacokinetic FindingReference
Anti-CD30PEG2, PEG4, PEG8, PEG12, PEG24RatClearance rates decreased with increasing PEG length, with a significant improvement seen with PEG8 and longer.
Anti-HER2Linear vs. Pendant PEGMousePendant PEG configuration led to slower clearance rates compared to linear PEG.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Synthesis of a PROTAC using a Br-PEG-NHBoc Linker

This protocol outlines the general steps for synthesizing a PROTAC by sequentially conjugating a target-binding ligand and an E3 ligase ligand to a Br-PEG-NHBoc linker.

Step 1: Conjugation of the Target-Binding Ligand to the Bromo-PEG Moiety

  • Reaction Setup: Dissolve the target-binding ligand (containing a suitable nucleophile, e.g., a phenol or thiol) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or cesium carbonate) to deprotonate the nucleophile.

  • Linker Addition: Add the Br-PEG-NHBoc linker to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Step 2: Deprotection of the Boc Group

  • Acidic Cleavage: Dissolve the Boc-protected intermediate from Step 1 in a suitable organic solvent (e.g., dichloromethane - DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. The resulting amine is typically obtained as a TFA salt.

Step 3: Coupling of the E3 Ligase Ligand

  • Activation of Carboxylic Acid: Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Coupling Reaction: Add the deprotected amine-PEG-ligand from Step 2 to the activated E3 ligase ligand solution.

  • Reaction Conditions: Stir the reaction at room temperature for several hours until completion (monitored by LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents. Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, including the formation of the PROTAC-induced ternary complex.

  • Sample Preparation: Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell of the ITC instrument.

    • Load the PROTAC into the injection syringe.

  • Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes associated with binding.

  • Ternary Complex Measurement: To measure ternary complex formation and cooperativity, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. Cooperativity can be assessed by comparing the binding of the PROTAC to the individual proteins versus the protein complex.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes in PROTAC development and function.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow using Br-PEG-NHBoc Start Start Materials: Target Ligand (with Nucleophile) Br-PEG-NHBoc E3 Ligase Ligand (with COOH) Step1 Step 1: Conjugate Target Ligand to Bromo-PEG Moiety Start->Step1 Intermediate1 Intermediate 1: Target-PEG-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: Target-PEG-NH2 Step2->Intermediate2 Step3 Step 3: Couple E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

PROTAC Synthesis Workflow

Linker_Comparison_Logic cluster_2 Factors in PEG Linker Selection Linker_Choice PEG Linker Choice Reactive_Group Reactive Group (Bromo, Maleimide, NHS) Linker_Choice->Reactive_Group PEG_Length PEG Length (e.g., 7 units) Linker_Choice->PEG_Length Conjugation_Chem Conjugation Chemistry Reactive_Group->Conjugation_Chem Physicochem Physicochemical Properties (Solubility, Hydrophobicity) PEG_Length->Physicochem Stability Linkage Stability Conjugation_Chem->Stability PK_PD Pharmacokinetics & Pharmacodynamics Stability->PK_PD Physicochem->PK_PD Efficacy Overall Efficacy (DC50, Dmax) PK_PD->Efficacy

Logical Relationships in Linker Selection

Conclusion

The selection of an appropriate linker is a critical step in the development of effective bioconjugates. This compound offers a versatile platform for PROTAC synthesis, providing a balance of hydrophilicity and a defined length for bridging a target protein and an E3 ligase. While direct comparative data is still emerging, the principles of linker design established from studies on other PEG linkers provide valuable guidance.

The choice between a bromo-PEG linker and other reactive moieties like maleimide or NHS esters will depend on the specific functional groups available on the binding ligands and the desired stability of the resulting linkage. Furthermore, the length of the PEG chain must be empirically optimized to ensure the formation of a stable and productive ternary complex for PROTACs or to achieve the desired pharmacokinetic profile for ADCs. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in making informed decisions for the rational design of next-generation bioconjugates.

References

Validating PROTAC Activity: A Comparative Guide for PROTACs with a Br-PEG7-NHBoc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a Br-PEG7-NHBoc linker. While direct, publicly available experimental data for a PROTAC utilizing this specific linker is not prevalent, this document outlines the essential comparative experiments, protocols, and data presentation needed to thoroughly characterize its performance against established alternatives. The methodologies and representative data are based on established best practices in the field of targeted protein degradation.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] Polyethylene glycol (PEG) linkers, such as the heptaethylene glycol (PEG7) backbone of the this compound linker, are frequently employed to enhance solubility and provide flexibility.[3] The length and composition of the linker are pivotal for optimal degradation activity, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

Comparative Data Presentation

To validate a novel PROTAC, its performance must be benchmarked against relevant controls. The following tables present a template with representative data from studies on PROTACs with varying PEG linker lengths, illustrating how to structure a comparative analysis.

Table 1: Comparison of In Vitro Degradation Potency (DC50) and Efficacy (Dmax)

Compound IDLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC-X This compound Target A Cell Line X Data to be determined Data to be determined N/A
PROTAC-PEG4PEG4Target ACell Line X15085Representative Data
PROTAC-PEG8PEG8Target ACell Line X5095Representative Data
Inactive ControlThis compound (with inactive E3 ligase ligand)Target ACell Line X>10,000<10N/A

Table 2: Ternary Complex Formation and Binding Affinity

Compound IDLinker CompositionBinary Binding Affinity (Target A, KD, nM)Binary Binding Affinity (E3 Ligase, KD, nM)Ternary Complex Formation (Cooperativity, α)Reference
PROTAC-X This compound Data to be determined Data to be determined Data to be determined N/A
PROTAC-PEG4PEG4251002.5Representative Data
PROTAC-PEG8PEG8251005.0Representative Data

Mandatory Visualizations

To elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and the logical relationships for comparative validation.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Synthesize PROTACs cell_culture Cell Culture & Treatment with PROTACs start->cell_culture western_blot Western Blot: Measure POI Levels (DC50, Dmax) cell_culture->western_blot co_ip Co-Immunoprecipitation: Confirm Ternary Complex cell_culture->co_ip ub_assay Ubiquitination Assay: Detect POI-Ub cell_culture->ub_assay data_analysis Data Analysis & Comparison western_blot->data_analysis co_ip->data_analysis ub_assay->data_analysis end End: Validated PROTAC data_analysis->end

Caption: General experimental workflow for PROTAC validation.

Logical_Relationships Test_PROTAC Test PROTAC (this compound Linker) Comparison Comparative Analysis Test_PROTAC->Comparison Reference_PROTAC Reference PROTAC (e.g., PEG4 Linker) Reference_PROTAC->Comparison Inactive_Control Inactive Control (Mutated E3 Ligand) Inactive_Control->Comparison Degradation Degradation (DC50, Dmax) Comparison->Degradation Ternary_Complex Ternary Complex Formation Comparison->Ternary_Complex Ubiquitination Ubiquitination Comparison->Ubiquitination Conclusion Conclusion on Linker Efficacy Degradation->Conclusion Ternary_Complex->Conclusion Ubiquitination->Conclusion

Caption: Logical relationships in comparative PROTAC validation.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

A. Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them with Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot a dose-response curve to determine the DC50 and Dmax values.

B. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) for a shorter duration (e.g., 2-4 hours).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect their co-precipitation. An enhanced signal in the presence of the PROTAC indicates the formation of the ternary complex.

C. In-Cell Ubiquitination Assay

This assay detects the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.

1. Cell Treatment:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

2. Immunoprecipitation:

  • Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins and analyze them by Western blotting.

  • Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

By following this comprehensive guide, researchers can systematically validate the activity of PROTACs containing a this compound linker and objectively compare their performance to other alternatives, thereby facilitating the rational design of novel protein degraders.

References

A Comparative Guide to the NMR Analysis of Br-PEG7-NHBoc and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of Br-PEG7-NHBoc (tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate), a heterobifunctional linker crucial in bioconjugation and drug delivery. By presenting expected NMR data alongside that of its derivatives, this document serves as a practical reference for structural verification and purity assessment.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and its derivatives with varying PEG chain lengths and terminal functional groups. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) at 0.00 ppm. These values are based on established chemical shift ranges and data from closely related compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound-C(CH₃)₃ (Boc)-CH₂-NH-BocPEG Backbone (-O-CH₂-CH₂-O-)-CH₂-X (Terminal)-NH-Boc
This compound (Expected) ~1.44 (s, 9H)~3.32 (q, 2H)~3.65 (m, 24H)~3.80 (t, 2H, X=Br)~5.20 (br s, 1H)
Br-PEG3-NHBoc[1][2]~1.44 (s, 9H)~3.31 (q, 2H)~3.64 (m, 8H)~3.79 (t, 2H, X=Br)~5.21 (br s, 1H)
Br-PEG12-NHBoc[]~1.44 (s, 9H)~3.33 (q, 2H)~3.66 (m, 44H)~3.81 (t, 2H, X=Br)~5.19 (br s, 1H)
N₃-PEG7-NHBoc (Predicted)~1.44 (s, 9H)~3.32 (q, 2H)~3.65 (m, 24H)~3.38 (t, 2H, X=N₃)~5.20 (br s, 1H)
HOOC-PEG7-NHBoc[4]~1.44 (s, 9H)~3.32 (q, 2H)~3.65 (m, 24H)~4.15 (s, 2H, X=COOH)~5.20 (br s, 1H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound-C(CH₃)₃ (Boc)-C(CH₃)₃ (Boc)-CH₂-NH-BocPEG Backbone (-O-CH₂-CH₂-O-)-CH₂-X (Terminal)C=O (Boc)
This compound (Expected) ~28.4~79.0~40.3~70.5, ~70.2~71.3 (-CH₂-O-), ~30.1 (-CH₂-Br)~156.1
Br-PEG3-NHBoc[1]~28.4~79.0~40.3~70.5, ~70.2~71.2 (-CH₂-O-), ~30.2 (-CH₂-Br)~156.1
Br-PEG12-NHBoc~28.4~79.0~40.3~70.6, ~70.3~71.4 (-CH₂-O-), ~30.0 (-CH₂-Br)~156.1
N₃-PEG7-NHBoc (Predicted)~28.4~79.0~40.3~70.5, ~70.2~70.0 (-CH₂-O-), ~50.7 (-CH₂-N₃)~156.1
HOOC-PEG7-NHBoc~28.4~79.0~40.3~70.5, ~70.2~68.9 (-CH₂-O-), ~171.0 (-COOH)~156.1

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for PEGylated compounds.

1. Sample Preparation

  • Solvent Selection: Use a high-purity deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) is commonly used. For more polar derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) may be necessary.

  • Handling Precautions: PEG compounds are often hygroscopic. To prevent moisture contamination, handle the sample and solvent in a dry environment, such as a glove box, whenever possible.

  • Concentration: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer equipped with a 5 mm probe.

  • Temperature: Maintain a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of approximately -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Visualizing Structure and Workflow

Chemical Structure of this compound

cluster_Boc Boc Group cluster_PEG PEG7 Linker cluster_Br Terminal Bromide Boc tBu-O-C(=O)- PEG -NH-(CHu2082CHu2082O)u2087- Boc->PEG Br Br PEG->Br

Caption: Chemical structure of this compound.

Experimental Workflow for NMR Analysis

Sample Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) NMR NMR Spectrometer (≥400 MHz, 298 K) Sample->NMR Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR->Acquisition Processing Data Processing (Referencing, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Comparison Comparison with Reference Data (Verification of Structure and Purity) Analysis->Comparison

Caption: Workflow for NMR analysis.

Signaling Pathway of NMR Signal Generation

MagneticField Apply External Magnetic Field (B₀) NucleiAlign Nuclear Spins Align (Parallel or Anti-parallel) MagneticField->NucleiAlign RFPulse Apply Radiofrequency Pulse (B₁) NucleiAlign->RFPulse Excitation Spins Flip to Higher Energy State RFPulse->Excitation Relaxation Spins Relax to Lower Energy State Excitation->Relaxation Signal Emit RF Signal (FID) Relaxation->Signal FT Fourier Transform Signal->FT Spectrum NMR Spectrum FT->Spectrum

Caption: NMR signal generation pathway.

References

functional assays for ADCs synthesized with Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Functional Assays for Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The intricate design of an ADC, comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker, necessitates a suite of rigorous functional assays to evaluate its efficacy and safety. This guide provides a comparative overview of key functional assays for ADC characterization, complete with detailed experimental protocols, data presentation, and workflow visualizations. While the initial query focused on a specific linker, Br-PEG7-NHBoc, which is predominantly utilized in Proteolysis Targeting Chimeras (PROTACs)[1][2][3], this guide will focus on commonly employed ADC linker technologies to provide a relevant and data-supported comparison for researchers in the field.

In Vitro Cytotoxicity Assays

The primary function of an ADC is to kill target cancer cells. In vitro cytotoxicity assays are fundamental to determining the potency of an ADC. These assays measure the concentration of the ADC required to inhibit the growth of or kill a cancer cell line that expresses the target antigen.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control. Add the dilutions to the appropriate wells.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its effect, typically 48 to 144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of ADC that causes a 50% reduction in cell viability.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Seeding Seed Antigen-Positive and Negative Cells Add_ADC Add Dilutions to Cells Cell_Seeding->Add_ADC ADC_Dilution Prepare Serial Dilutions of ADC and Controls ADC_Dilution->Add_ADC Incubate_Treatment Incubate for 48-144 hours Add_ADC->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for an in vitro cytotoxicity assay using MTT.

Comparative Data: Linker Impact on Cytotoxicity

The choice of linker can significantly impact the in vitro cytotoxicity of an ADC. Cleavable linkers are designed to release the payload inside the cell, while non-cleavable linkers result in the payload being released with an attached amino acid residue after lysosomal degradation of the antibody.

Linker TypePayloadTarget AntigenCell LineIC50 (ng/mL)Reference
Val-Cit (Cleavable)MMAECD30Karpas 299~10Fictionalized Data
Thioether (Non-cleavable)MMAFCD30Karpas 299~50Fictionalized Data
Hydrazone (pH-sensitive)DoxorubicinHER2SK-BR-3~100Fictionalized Data

ADC Internalization Assays

For an ADC to be effective, it must be internalized by the target cell. Internalization assays are crucial for confirming that the ADC is taken up by the cells after binding to its target antigen.

Experimental Protocol: pH-Sensitive Dye-Based Assay

This method uses a pH-sensitive dye that fluoresces only in the acidic environment of the endosomes and lysosomes, providing a direct measure of internalization.

  • ADC Labeling: Conjugate the ADC with a pH-sensitive dye (e.g., pHrodo).

  • Cell Seeding: Plate target cells in a 96-well plate.

  • Treatment: Add the labeled ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points. A control plate is kept at 4°C to measure surface binding without internalization.

  • Analysis: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence over time at 37°C indicates internalization.

Internalization_Signaling_Pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_release Payload Release & Action ADC_Binding ADC Binds to Surface Antigen Endocytosis Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Cytotoxicity Payload Induces Cell Death Payload_Release->Cytotoxicity

Caption: Generalized ADC internalization and payload release pathway.

Comparative Data: Antibody and Antigen Impact on Internalization

The rate of internalization is highly dependent on the specific antibody-antigen interaction.

Antibody TargetInternalization RateAssay MethodReference
HER2 (e.g., Trastuzumab)ModerateFlow CytometryFictionalized Data
CD22RapidConfocal MicroscopyFictionalized Data
CD70SlowpH-sensitive dyeFictionalized Data

Bystander Effect Assays

The bystander effect occurs when the cytotoxic payload released from the target antigen-positive cell kills adjacent antigen-negative cells. This is a desirable property for treating heterogeneous tumors.

Experimental Protocol: Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescent antigen-negative cells.

Bystander_Effect_Workflow Ag_pos Antigen-Positive Cell Payload Free Payload Ag_pos->Payload Releases Payload Ag_neg Antigen-Negative Cell ADC ADC ADC->Ag_pos Binds & Internalizes Payload->Ag_neg Diffuses and Kills

Caption: Mechanism of the ADC bystander effect.

Comparative Data: Linker-Payload Impact on Bystander Killing

The ability of a payload to diffuse across cell membranes is a key determinant of the bystander effect.

Linker-PayloadMembrane PermeabilityBystander EffectReference
Val-Cit-MMAEHighStrongFictionalized Data
Val-Cit-MMAFLow (charged)Weak/None
Glucuronide-SN-38HighStrongFictionalized Data

In Vivo Efficacy Studies

The ultimate test of an ADC's therapeutic potential is its ability to control tumor growth in a living organism. In vivo studies are critical for evaluating the overall efficacy and tolerability of an ADC.

Experimental Protocol: Xenograft Tumor Model

Human tumor cells are implanted in immunocompromised mice, and the effect of the ADC on tumor growth is monitored.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is measured by tumor growth inhibition.

InVivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implant Implant Tumor Cells in Mice Grow Allow Tumors to Grow Implant->Grow Randomize Randomize into Treatment Groups Grow->Randomize Dose Administer ADC/Controls Randomize->Dose Monitor Measure Tumor Volume and Body Weight Dose->Monitor TGI Calculate Tumor Growth Inhibition (TGI) Monitor->TGI At Study Endpoint

Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.

Comparative Data: In Vivo Efficacy of Different ADCs

In vivo efficacy is the culmination of an ADC's properties, including its stability, potency, and tolerability.

ADCTargetTumor ModelDoseTumor Growth Inhibition (%)Reference
ADC-A (Cleavable Linker)Antigen XBreast Cancer Xenograft3 mg/kg95Fictionalized Data
ADC-B (Non-cleavable Linker)Antigen XBreast Cancer Xenograft3 mg/kg60Fictionalized Data
Control AntibodyAntigen XBreast Cancer Xenograft3 mg/kg10Fictionalized Data

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.

This guide provides an objective comparison of how PEG linker length impacts PROTAC performance, supported by experimental data from published studies. Detailed methodologies for key experiments are also included to assist researchers in the rational design and evaluation of novel PROTAC molecules.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but plays a pivotal role in determining its overall efficacy. The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation. An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, a systematic evaluation of different linker lengths is often a key step in the development of a potent PROTAC.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Data Presentation: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 LigaseLinker Composition/Length (atoms)DC50Dmax (%)Reference(s)
Estrogen Receptor α (ERα) VHLAlkyl, 9 atoms>10 µM~50[1][2]
VHLAlkyl, 12 atoms~5 µM~75[1][2]
VHLAlkyl, 16 atoms ~1 µM ~95 [1]
VHLAlkyl, 19 atoms~5 µM~70
VHLAlkyl, 21 atoms>10 µM~60
TANK-binding kinase 1 (TBK1) VHLAlkyl/Ether, < 12 atomsNo Degradation-
VHLAlkyl/Ether, 21 atoms 3 nM 96
VHLAlkyl/Ether, 29 atoms292 nM76
Bruton's Tyrosine Kinase (BTK) CRBNPEG, ≥ 4 units1-40 nM-
Androgen Receptor (AR) CRBNFlexible (PEG)Exhibited Degradation-
CRBNRigid (Disubstituted Phenyl)No Degradation-

Note: The optimal linker length is target-dependent and must be empirically determined. The data presented highlights that a "sweet spot" for linker length often exists, with linkers that are too short or too long exhibiting reduced efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy are provided below.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat cells with a serial dilution of the PROTACs with varying linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values using a non-linear regression model.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Biophysical Assays Cell_Culture Cell Seeding PROTAC_Treatment PROTAC Treatment (Varying Linker Lengths & Concentrations) Cell_Lysis Cell Lysis & Protein Quantification Western_Blot Western Blot Densitometry Densitometry & Data Analysis DC50_Dmax Determine DC50 & Dmax Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50 Determine IC50 Protein_Purification Purify POI & E3 Ligase Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, BLI, ITC) Binding_Kinetics Determine Binding Affinity (Kd) & Cooperativity (α)

Experimental Workflow for PROTAC Efficacy Comparison
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)

This protocol assesses the cytotoxicity of the PROTAC, which can be correlated with its degradation efficacy for on-target toxic proteins.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs.

  • MTT Assay:

    • After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Ternary Complex Formation Assays (e.g., SPR, BLI)

These biophysical techniques are used to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified E3 ligase (e.g., VHL) onto an SPR sensor chip.

    • Inject the PROTAC over the chip to measure the binary interaction between the PROTAC and the E3 ligase.

    • In a separate experiment, pre-incubate the PROTAC with the purified target protein and inject the mixture over the E3 ligase-coated chip to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complexes.

  • Bio-Layer Interferometry (BLI):

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated biosensor tip.

    • Dip the biosensor into a solution containing the PROTAC to measure the binary interaction.

    • To measure ternary complex formation, dip the E3 ligase-loaded biosensor into a solution containing both the PROTAC and the target protein.

    • Analyze the resulting interference pattern to determine the binding kinetics.

Downstream Signaling Pathway Inhibition

The degradation of a target protein by a PROTAC leads to the inhibition of its downstream signaling pathways. For example, the degradation of a receptor tyrosine kinase like EGFR would disrupt pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The efficacy of PROTACs with different linker lengths in degrading the target protein will directly correlate with the extent of inhibition of these downstream pathways.

Downstream_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Proteasome Proteasome PROTAC PROTAC PROTAC->RTK Degradation via RAS RAS RAF RAF MEK MEK ERK ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, AP-1) Cell_Proliferation Cell Proliferation PI3K PI3K AKT AKT mTOR mTOR Cell_Survival Cell Survival & Growth

Downstream Signaling Inhibition via PROTAC

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.

References

A Researcher's Guide to Determining Drug-to- Antibody Ratio (DAR) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetics. Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount throughout the discovery, development, and manufacturing of ADCs. This guide provides a comprehensive comparison of the primary analytical techniques for DAR determination, enabling researchers, scientists, and drug development professionals to select the most appropriate method for their needs.

While the molecule "Br-PEG7-NHBoc" is a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it is not directly involved in the analytical determination of the DAR of ADCs. The following sections will compare the established methods for DAR analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy.

Comparison of Key Performance Characteristics

The choice of a DAR determination method often involves balancing the required level of detail, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common techniques.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[1][2]Average DAR and distribution of drug-loaded light and heavy chains.[1]Average DAR, distribution of drug-loaded species, and mass confirmation of each species.[2][3]Average DAR only.
Resolution High for different intact DAR species.High for light and heavy chains and their drug-loaded forms.Very high, capable of resolving species with small mass differences.No resolution of different DAR species.
Sample Requirement ModerateModerateLowLow
Throughput ModerateModerateLower due to data complexity.High
Denaturing/Non-denaturing Non-denaturing, preserves the native ADC structure.Denaturing, separates light and heavy chains.Can be performed under both denaturing and non-denaturing ("native") conditions.Non-denaturing.
MS Compatibility Traditionally challenging due to high salt mobile phases, but online MS coupling methods are emerging.Compatible with MS.Directly coupled technique.Not applicable.
Primary Application Gold standard for cysteine-linked ADCs to determine drug load distribution.Orthogonal method for DAR determination, particularly for cysteine-linked ADCs after reduction.Comprehensive characterization, including identification of byproducts and drug distribution.Rapid, simple estimation of average DAR.

Experimental Methodologies and Workflows

A detailed understanding of the experimental protocol for each technique is crucial for successful implementation and data interpretation.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with a higher number of drugs attached will be more hydrophobic and elute later from the HIC column.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.

  • Chromatography Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B.

    • Injection Volume: 10-50 µg of ADC sample.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to different drug-loaded species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Workflow for HIC-based DAR Determination

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column (Hydrophobic Stationary Phase) ADC_Sample->HIC_Column Detector UV Detector (280 nm) HIC_Column->Detector Gradient Salt Gradient (High to Low Salt) Gradient->HIC_Column Chromatogram Chromatogram (Peak Separation) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation

Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a denaturing technique that separates the light and heavy chains of the ADC after reduction. The drug-loaded chains are more hydrophobic and are retained longer on the column.

Experimental Protocol:

  • Sample Preparation:

    • Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: An organic solvent like acetonitrile with 0.1% TFA.

  • Chromatography Conditions:

    • Column: A C4 or C8 reversed-phase column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: An increasing organic solvent gradient is used for elution.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

Workflow for RP-HPLC-based DAR Determination

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) Separates Heavy & Light Chains ADC_Sample->Reduction RP_Column RP Column (e.g., C4, C8) Reduction->RP_Column Detector UV Detector (280 nm) RP_Column->Detector Gradient Organic Solvent Gradient Gradient->RP_Column Chromatogram Chromatogram (Separated Chains) Detector->Chromatogram Integration Peak Integration (Light & Heavy Chains) Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation

Caption: Workflow for DAR determination using Reversed-Phase HPLC (RP-HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, offering not only the DAR and drug distribution but also the precise mass of each species. This confirms the identity of each peak and can reveal unexpected modifications.

Experimental Protocol:

  • LC Separation:

    • The ADC sample is separated using either HIC, RP-HPLC (for reduced chains), or size-exclusion chromatography (SEC) for native MS.

  • Mass Spectrometry:

    • The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For intact ADCs, native MS conditions are used to preserve the non-covalent interactions between chains.

  • Data Analysis:

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the different species.

    • A deconvolution algorithm is used to determine the intact mass of each species.

    • The weighted average DAR is calculated from the relative abundance of each detected mass, which corresponds to a specific drug-loaded form.

Workflow for LC-MS-based DAR Determination

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample (Intact or Reduced) LC_System LC Separation (HIC, RP, or SEC) ADC_Sample->LC_System ESI_Source Electrospray Ionization (ESI) LC_System->ESI_Source Mass_Spec Mass Spectrometer (e.g., Q-TOF) ESI_Source->Mass_Spec Mass_Spectra Mass Spectra (m/z values) Mass_Spec->Mass_Spectra Deconvolution Deconvolution (Determine Intact Mass) Mass_Spectra->Deconvolution Calculation Weighted Average DAR Calculation Deconvolution->Calculation

Caption: Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).

UV-Vis Spectroscopy

This is the simplest method for estimating the average DAR. It relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the conjugated payload.

Experimental Protocol:

  • Measurement:

    • Measure the absorbance of the ADC solution at two wavelengths: one for the antibody (e.g., 280 nm) and one for the drug's chromophore (e.g., 252 nm).

  • Calculation:

    • Using the Beer-Lambert law and the known extinction coefficients for the antibody and the drug at both wavelengths, a set of simultaneous equations can be solved to determine the molar concentrations of the antibody and the drug.

    • The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

Limitations: This method only provides an average DAR and gives no information about the distribution. It is also susceptible to interference from free, unconjugated drug in the sample, which can lead to an overestimation of the DAR.

Conclusion

The selection of an appropriate method for DAR determination depends on the stage of ADC development and the specific information required. UV-Vis spectroscopy offers a rapid, low-cost estimation of the average DAR suitable for initial screening. HIC is the industry standard for analyzing cysteine-linked ADCs, providing detailed information on the distribution of different drug-loaded species under non-denaturing conditions. RP-HPLC serves as a valuable orthogonal, denaturing method. For the most comprehensive characterization, LC-MS is unparalleled, providing definitive mass confirmation for each species and the highest level of detail regarding the ADC's composition. A multi-faceted approach, often employing a combination of these techniques, is typically used to fully characterize an ADC and ensure its quality and consistency.

References

Safety Operating Guide

Navigating the Disposal of Br-PEG7-NHBoc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Br-PEG7-NHBoc is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring that laboratory practices are both safe and compliant.

Chemical and Physical Properties

A summary of the known properties of components structurally related to this compound is presented below. This data is essential for understanding the potential hazards and handling requirements.

PropertyValueCompound
Molecular Formula C7H14BrNO2tert-Butyl N-(2-bromoethyl)carbamate
Molecular Weight 224.10 g/mol [1]tert-Butyl N-(2-bromoethyl)carbamate
Appearance White powdertert-Butyl (2-bromoethyl)carbamate[2]
Melting Point 30 - 32 °Ctert-Butyl (2-bromoethyl)carbamate[2]
Solubility Soluble in Water, DMSO, DCM, DMFBromo-PEG24-t-butyl ester[3]
Storage -20°C[3]Bromo-PEG24-t-butyl ester, TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE
Hazard Identification and Safety Precautions

The primary hazards associated with this compound are derived from its bromo- and Boc-protected amine functionalities. The PEG component is generally considered non-hazardous and biodegradable.

Potential Hazards:

  • Harmful if swallowed: The carbamate component suggests oral toxicity.

  • Causes skin irritation: Direct contact with the skin may cause irritation.

  • Causes serious eye irritation: Direct contact with the eyes can lead to serious irritation.

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

Proper Disposal Protocol for this compound

The following step-by-step protocol should be followed for the safe disposal of this compound and its contaminated materials.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should also be collected in the same designated chemical waste container.

  • Liquid Waste: If this compound is in a solution, collect the waste solution in a sealed, labeled container compatible with the solvents used. Do not pour down the drain.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "Bromo-PEG7-tert-butyl carbamate".

  • Include the approximate amount of waste and the date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.

Step 4: Professional Disposal

  • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor.

  • Provide the contractor with all available safety information, including the information from this guide and any available Safety Data Sheets for similar compounds.

Step 5: Documentation

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Disposal Steps start This compound Waste Generated assess_form Is the waste solid or liquid? start->assess_form collect_solid Collect in a labeled, sealed container for chemical waste. assess_form->collect_solid Solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste. assess_form->collect_liquid Liquid collect_contaminated Include contaminated disposables (gloves, tips). collect_solid->collect_contaminated storage Store waste container in a designated secure area. collect_contaminated->storage no_drain Do NOT pour down the drain. collect_liquid->no_drain no_drain->storage disposal_contractor Arrange for disposal by a licensed hazardous waste contractor. storage->disposal_contractor document Document waste disposal. disposal_contractor->document

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling Br-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Br-PEG7-NHBoc, including operational and disposal plans. The following procedural guidance is based on best practices for similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The recommended PPE is summarized in the table below.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate.Avoids inhalation of any potential vapors or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any associated waste must be conducted in compliance with all local, regional, and national regulations.

Waste Disposal:

  • Chemical waste should be handled by a licensed professional waste disposal service.

  • Dispose of the contents and container in accordance with approved waste disposal procedures.

  • Do not dispose of the chemical down the drain or into the environment.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.

A 1. Preparation - Don appropriate PPE - Prepare workspace in a fume hood B 2. Handling - Weigh/measure required amount - Perform experiment A->B C 3. Post-Experiment - Decontaminate workspace - Remove PPE B->C D 4. Storage - Tightly seal container - Store in a cool, dry, ventilated area C->D Unused Reagent E 5. Waste Disposal - Segregate chemical waste - Arrange for professional disposal C->E Contaminated Materials

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.